BPR1J-097 Hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[5-[3-(benzenesulfonamido)phenyl]-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N6O3S.ClH/c1-32-14-16-33(17-15-32)23-12-10-20(11-13-23)27(34)28-26-19-25(29-30-26)21-6-5-7-22(18-21)31-37(35,36)24-8-3-2-4-9-24;/h2-13,18-19,31H,14-17H2,1H3,(H2,28,29,30,34);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWDSJHUJUNLGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=CC=C5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BPR1J-097 Hydrochloride: A Potent FLT3 Kinase Inhibitor for Acute Myeloid Leukemia
An In-depth Technical Guide on the Mechanism of Action
Abstract
BPR1J-097 hydrochloride is a novel, potent, and selective small molecule inhibitor of Fms-like tyrosine kinase 3 (FLT3). Activating mutations in FLT3 are a major driver in the pathogenesis of Acute Myeloid Leukemia (AML), making it a key therapeutic target. BPR1J-097 demonstrates significant inhibitory activity against both wild-type and mutated forms of FLT3, leading to the suppression of downstream signaling pathways crucial for AML cell proliferation and survival. This technical guide provides a comprehensive overview of the mechanism of action of BPR1J-097, including its molecular targets, effects on cellular signaling, and preclinical efficacy. Detailed experimental protocols and quantitative data are presented to offer a thorough resource for researchers, scientists, and drug development professionals in the field of oncology.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients, approximately 25%, harbor activating mutations in the Fms-like tyrosine kinase 3 (FLT3) gene, such as internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD) like the D835Y mutation.[1] These mutations lead to constitutive activation of the FLT3 receptor, promoting uncontrolled cell proliferation and survival, and are associated with a poor prognosis. Consequently, FLT3 has emerged as a critical therapeutic target for AML. This compound is a novel therapeutic agent developed to specifically target this oncogenic driver.
Molecular Target and Binding
The primary molecular target of BPR1J-097 is the FLT3 receptor tyrosine kinase. It effectively inhibits the kinase activity of both wild-type FLT3 and its clinically relevant mutants, FLT3-ITD and FLT3-D835Y.
Mechanism of Action: Inhibition of FLT3 Signaling Pathway
BPR1J-097 exerts its anti-leukemic effects by inhibiting the constitutive activation of the FLT3 signaling pathway. In AML cells with FLT3 mutations, the receptor is perpetually phosphorylated, leading to the activation of downstream signaling cascades that promote cell survival and proliferation. BPR1J-097 intervention blocks this initial phosphorylation event.
The key downstream mediator of FLT3 signaling is the Signal Transducer and Activator of Transcription 5 (STAT5).[2][3] Upon FLT3 activation, STAT5 is phosphorylated and subsequently translocates to the nucleus to activate the transcription of genes essential for cell cycle progression and survival. BPR1J-097 effectively suppresses the phosphorylation of both FLT3 and STAT5 in a dose-dependent manner.[1][2] This inhibition of the FLT3-STAT5 axis is a critical component of BPR1J-097's mechanism of action, ultimately leading to cell cycle arrest and apoptosis in FLT3-driven AML cells.[2]
Figure 1: BPR1J-097 inhibits the FLT3 signaling pathway.
Quantitative Data
The potency of BPR1J-097 has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations.
Table 1: In Vitro Kinase Inhibitory Activity of BPR1J-097
| Kinase Target | IC50 (nM) |
| FLT3 | 1 - 10 |
| FLT1 (VEGFR1) | >1000 (59% inhibition at 1µM) |
| KDR (VEGFR2) | >1000 (91% inhibition at 1µM) |
Data compiled from published studies.[2][4]
Table 2: In Vitro Cellular Growth Inhibition by BPR1J-097
| Cell Line | FLT3 Status | GC50 (nM) |
| MOLM-13 | FLT3-ITD | 21 ± 7 |
| MV4-11 | FLT3-ITD | 46 ± 14 |
GC50 represents the 50% growth inhibition concentration.[2]
Experimental Protocols
In Vitro FLT3 Kinase Assay
To determine the 50% inhibitory concentration (IC50) of BPR1J-097 against FLT3 kinase activity, a common method is a radiometric filter binding assay.
-
Objective: To quantify the inhibition of FLT3 kinase activity by BPR1J-097.
-
Procedure:
-
Recombinant human FLT3 kinase domain is incubated with a substrate peptide (e.g., poly(Glu, Tyr) 4:1) and γ-³²P-ATP in a kinase reaction buffer.
-
Varying concentrations of BPR1J-097 are added to the reaction mixture.
-
The reaction is allowed to proceed for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the mixture is transferred to a phosphocellulose filter membrane.
-
The membrane is washed to remove unincorporated γ-³²P-ATP.
-
The amount of incorporated ³²P in the substrate peptide is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of BPR1J-097 concentration.
-
Figure 2: Workflow for a radiometric FLT3 kinase assay.
Western Blot Analysis for Phospho-FLT3 and Phospho-STAT5
This protocol is used to assess the effect of BPR1J-097 on the phosphorylation status of FLT3 and its downstream target STAT5 in AML cell lines.
-
Objective: To determine the inhibition of FLT3 and STAT5 phosphorylation by BPR1J-097 in AML cells.
-
Procedure:
-
AML cells (e.g., MV4-11 or MOLM-13) are cultured to an appropriate density.
-
Cells are treated with various concentrations of BPR1J-097 or a vehicle control for a specified duration (e.g., 2 hours).
-
Cells are harvested, washed, and lysed to extract total cellular proteins.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for phospho-FLT3, total FLT3, phospho-STAT5, and total STAT5.
-
After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry to determine the relative levels of phosphorylated proteins.
-
Cell Viability Assay
To measure the effect of BPR1J-097 on the proliferation of AML cells, a cell viability assay such as the MTS or MTT assay can be performed.
-
Objective: To determine the 50% growth inhibition concentration (GC50) of BPR1J-097 on AML cell lines.
-
Procedure:
-
AML cells are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of BPR1J-097.
-
Plates are incubated for a period that allows for cell proliferation (e.g., 72 hours).
-
A reagent such as MTS or MTT is added to each well.
-
The plates are incubated to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.
-
The absorbance of each well is measured using a microplate reader at the appropriate wavelength.
-
GC50 values are calculated by plotting the percentage of cell viability against the logarithm of BPR1J-097 concentration.
-
Preclinical In Vivo Efficacy
BPR1J-097 has demonstrated significant anti-tumor activity in preclinical animal models. In murine xenograft models using FLT3-driven AML cells, BPR1J-097 administered orally resulted in dose-dependent tumor growth inhibition and even tumor regression.[2] These findings, coupled with favorable pharmacokinetic properties, underscore the potential of BPR1J-097 as a therapeutic agent for AML.[2] A related compound, BPR1J-340, which was developed from the BPR1J-097 series, also showed complete tumor regression in a FLT3-ITD+ xenograft model.[3]
Conclusion
This compound is a potent and selective FLT3 kinase inhibitor that effectively targets the oncogenic signaling pathways driving a significant subset of Acute Myeloid Leukemia. Its mechanism of action, centered on the inhibition of FLT3 and STAT5 phosphorylation, leads to the induction of apoptosis in FLT3-mutated AML cells. The robust preclinical in vitro and in vivo data support the continued investigation of BPR1J-097 and its derivatives as promising therapeutic candidates for AML. Further clinical development is warranted to establish its safety and efficacy in patients.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the Antitumor Effects of BPR1J-340, a Potent and Selective FLT3 Inhibitor, Alone or in Combination with an HDAC Inhibitor, Vorinostat, in AML Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
BPR1J-097 Hydrochloride: A Technical Guide to a Potent FLT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPR1J-097 Hydrochloride is a novel and potent small-molecule inhibitor of Fms-like tyrosine kinase 3 (FLT3).[1][2] Activating mutations in the FLT3 gene are a significant driver in the pathogenesis of Acute Myeloid Leukemia (AML), making FLT3 a key therapeutic target.[2] BPR1J-097 has demonstrated potent inhibitory activity against both wild-type and mutated forms of FLT3, leading to the suppression of downstream signaling pathways and the induction of apoptosis in AML cells.[2] This technical guide provides a comprehensive overview of the molecular target, mechanism of action, and preclinical evaluation of this compound.
Molecular Target and Mechanism of Action
The primary molecular target of BPR1J-097 is the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase crucial for the normal development of hematopoietic stem and progenitor cells. In a significant subset of AML patients, mutations in FLT3, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to its constitutive activation. This aberrant signaling promotes uncontrolled cell proliferation and survival.
BPR1J-097 exerts its therapeutic effect by competitively binding to the ATP-binding pocket of the FLT3 kinase domain. This inhibition prevents the autophosphorylation of the FLT3 receptor, thereby blocking the activation of downstream signaling cascades, most notably the STAT5 pathway. The inhibition of FLT3/STAT5 signaling ultimately leads to cell cycle arrest and apoptosis in FLT3-driven AML cells.[2]
Quantitative Data
The following tables summarize the key quantitative data for this compound in various preclinical assays.
Table 1: In Vitro Kinase Inhibitory Activity of BPR1J-097
| Target | IC₅₀ (nM) |
| FLT3 (Wild-Type) | 11 ± 7 |
Data sourced from Lin WH, et al. Br J Cancer. 2012.[2]
Table 2: In Vitro Growth Inhibition of BPR1J-097 in AML Cell Lines
| Cell Line | FLT3 Status | GC₅₀ (nM) |
| MOLM-13 | FLT3-ITD | 21 ± 7 |
| MV4-11 | FLT3-ITD | 46 ± 14 |
Data sourced from Lin WH, et al. Br J Cancer. 2012.[2]
Signaling Pathway
The diagram below illustrates the FLT3 signaling pathway and the point of inhibition by BPR1J-097. In AML with FLT3 mutations, the receptor is constitutively active, leading to the phosphorylation of downstream targets like STAT5, which then translocates to the nucleus to promote the transcription of genes involved in cell proliferation and survival. BPR1J-097 blocks the initial autophosphorylation of FLT3, thus inhibiting the entire downstream cascade.
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of BPR1J-097 are provided below.
In Vitro FLT3 Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the kinase activity of FLT3 by measuring the amount of ADP produced in the phosphorylation reaction.
Workflow:
Detailed Protocol:
-
Reaction Setup: In a 96-well plate, combine the recombinant FLT3 enzyme, a suitable substrate (e.g., poly(E,Y)4:1), and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add BPR1J-097 at various concentrations to the reaction wells. Include a DMSO control.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the phosphorylation reaction to proceed.
-
Reaction Termination: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unconsumed ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the FLT3 kinase activity.
Cellular FLT3 and STAT5 Phosphorylation Assay (Western Blot)
This method is used to determine the effect of BPR1J-097 on the phosphorylation status of FLT3 and its downstream target STAT5 in AML cells.
Workflow:
Detailed Protocol:
-
Cell Culture and Treatment: Culture FLT3-ITD positive human AML cell lines, such as MV4-11, in RPMI-1640 medium supplemented with 10% fetal bovine serum. Treat the cells with various concentrations of BPR1J-097 for 2 hours.[2]
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated FLT3 (p-FLT3) and phosphorylated STAT5 (p-STAT5) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The membrane can be stripped and re-probed for total FLT3, total STAT5, and a loading control (e.g., β-actin) to ensure equal protein loading.
Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.
Workflow:
Detailed Protocol:
-
Cell Seeding: Seed AML cells, such as MOLM-13 or MV4-11, into a 96-well opaque-walled plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Drug Treatment: Add serial dilutions of BPR1J-097 to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
ATP Measurement:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the number of viable cells.
Conclusion
This compound is a potent and selective inhibitor of FLT3 kinase with significant preclinical activity against AML cells harboring activating FLT3 mutations. Its ability to inhibit the FLT3/STAT5 signaling pathway and induce apoptosis in these cells highlights its potential as a therapeutic agent for this patient population. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on novel therapies for AML.
References
The FLT3 Inhibitor BPR1J-097 Hydrochloride: A Technical Overview for Drug Discovery Professionals
An In-depth Guide to the Chemical Structure, Mechanism of Action, and Preclinical Evaluation of a Novel Acute Myeloid Leukemia (AML) Therapeutic Candidate.
Introduction
BPR1J-097 Hydrochloride is a novel, potent, and selective small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). Activating mutations in FLT3 are a significant driver of leukemogenesis and are associated with a poor prognosis. BPR1J-097 has demonstrated promising anti-tumor activity in preclinical models of AML, positioning it as a candidate for further therapeutic development. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, quantitative biological data, and key experimental protocols related to this compound for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
BPR1J-097 is chemically identified as N1-(3-3-[(phenylsulfonyl)amino]phenyl-1H-5-pyrazolyl)-4-(4-methylpiperazino)benzamide. The hydrochloride salt form enhances its solubility and stability for research and potential therapeutic applications.
| Property | Value | Reference |
| IUPAC Name | N1-(3-3-[(phenylsulfonyl)amino]phenyl-1H-5-pyrazolyl)-4-(4-methylpiperazino)benzamide | [cite: ] |
| Molecular Formula (Free Base) | C27H28N6O3S | [cite: ] |
| Molecular Weight (Free Base) | 516.61 g/mol | [cite: ] |
| Molecular Formula (HCl Salt) | C27H29ClN6O3S | [cite: ] |
| CAS Number | 1327167-19-0 | [cite: ] |
Mechanism of Action
BPR1J-097 exerts its anti-leukemic effects by directly targeting the ATP-binding site of the FLT3 kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways critical for cell survival and proliferation. A key pathway inhibited by BPR1J-097 is the FLT3-STAT5 signaling axis. Constitutive activation of this pathway, driven by FLT3 mutations, is a hallmark of AML. By blocking this pathway, BPR1J-097 induces apoptosis in FLT3-driven AML cells.
Quantitative Biological Data
The biological activity of BPR1J-097 has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase and Cell-Based Activity
| Assay | Target/Cell Line | IC50 / GC50 (nM) | Reference |
| FLT3 Kinase Inhibition | Wild-Type FLT3 | 1 - 10 | [cite: ] |
| FLT3-D835Y | 3 | [cite: ] | |
| Cell Growth Inhibition | MOLM-13 (FLT3-ITD) | 21 ± 7 | [cite: ] |
| MV4-11 (FLT3-ITD) | 46 ± 14 | [cite: ] |
Table 2: Kinase Selectivity Profile
BPR1J-097 demonstrates selectivity for FLT3 over other related kinases.
| Kinase | % Inhibition at 1 µM | Reference |
| FLT1 (VEGFR1) | 59 | [cite: ] |
| KDR (VEGFR2) | 91 | [cite: ] |
Table 3: Pharmacokinetic Parameters in Rats
Pharmacokinetic studies in rats have shown that BPR1J-097 has favorable properties.
| Parameter | Value | Route of Administration | Reference |
| T1/2 (half-life) | 8.8 ± 0.6 h | Intravenous | [cite: ] |
| CL (clearance) | 20.4 ± 5.2 mL/min/kg | Intravenous | [cite: ] |
| Vss (volume of distribution) | 10.3 ± 2.5 L/kg | Intravenous | [cite: ] |
| AUC(0–24) (area under the curve) | 1130 ± 260 ng/mL*hr | Intravenous | [cite: ] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of BPR1J-097.
In Vitro FLT3 Kinase Inhibition Assay
This assay quantifies the ability of BPR1J-097 to inhibit the enzymatic activity of recombinant FLT3 kinase. A common method involves a luminescence-based assay that measures ATP consumption.
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO.
-
Reaction Setup: Recombinant FLT3 kinase, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), and the diluted compound are added to the wells of a 384-well plate.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The plate is incubated at room temperature for a defined period (e.g., 1-2 hours).
-
Detection: A kinase detection reagent (e.g., ADP-Glo™) is added to stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity.
-
Data Analysis: The luminescence signal is measured using a plate reader. IC50 values are calculated by fitting the data to a dose-response curve.
Cell Proliferation Assay (GC50 Determination)
This assay assesses the anti-proliferative effect of BPR1J-097 on AML cell lines.
-
Cell Seeding: AML cells (e.g., MV4-11, MOLM-13) are seeded in 96-well plates at an appropriate density.
-
Compound Treatment: A serial dilution of BPR1J-097 is added to the cells.
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: A cell viability reagent (e.g., CellTiter-Glo®) is added to each well, and luminescence is measured to determine the number of viable cells.
-
Data Analysis: GC50 (50% growth inhibition concentration) values are determined from the dose-response curves.
Western Blot Analysis of FLT3 and STAT5 Phosphorylation
This technique is used to confirm the mechanism of action of BPR1J-097 by observing the phosphorylation status of FLT3 and its downstream target STAT5.
-
Cell Treatment and Lysis: AML cells are treated with varying concentrations of BPR1J-097 for a specified time (e.g., 2 hours). Cells are then harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of FLT3 and STAT5.
-
Detection: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.
AML Xenograft Mouse Model
This in vivo model evaluates the anti-tumor efficacy of BPR1J-097.
-
Cell Implantation: Immunocompromised mice (e.g., nude or NOD/SCID) are subcutaneously injected with a suspension of human AML cells (e.g., MOLM-13).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³), and mice are then randomized into vehicle control and treatment groups.
-
Drug Administration: BPR1J-097 is administered to the treatment group, typically via oral gavage or intravenous injection, at various doses and schedules.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Efficacy Evaluation: At the end of the study, the tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the control group.
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, a plausible synthetic route can be inferred from general methods for the synthesis of substituted pyrazoles and related analogues. The synthesis would likely involve a multi-step process:
-
Synthesis of the Pyrazole Core: A key step would be the formation of the 3-amino-5-(3-aminophenyl)-1H-pyrazole intermediate. This could potentially be achieved through the condensation of a substituted β-ketonitrile with hydrazine.
-
Sulfonamide Formation: The 3-amino group on the phenyl ring attached to the pyrazole would then be reacted with phenylsulfonyl chloride in the presence of a base to form the sulfonamide linkage.
-
Amide Coupling: The final step would involve the coupling of the 5-amino group of the pyrazole with 4-(4-methylpiperazino)benzoic acid. This is a standard amide bond formation that can be achieved using various coupling reagents (e.g., HATU, HOBt/EDC).
-
Salt Formation: The final free base would be treated with hydrochloric acid in a suitable solvent to yield this compound.
Conclusion
This compound is a potent and selective FLT3 inhibitor with a well-defined mechanism of action and promising preclinical activity against AML. The comprehensive data presented in this technical guide, including its chemical properties, biological activity, and detailed experimental protocols, provide a solid foundation for further investigation and development of BPR1J-097 as a potential therapeutic agent for patients with FLT3-mutated AML. The favorable pharmacokinetic profile and significant in vivo efficacy underscore its potential for clinical translation.
The Discovery and Synthesis of BPR1J-097: A Potent FLT3 Inhibitor for Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BPR1J-097 is a novel and potent small molecule inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of BPR1J-097. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the field of oncology drug discovery and development. This document outlines the mechanism of action of BPR1J-097, its inhibitory activity against FLT3, and its effects on downstream signaling pathways. Detailed experimental protocols for key in vitro assays are provided, along with a summary of its pharmacokinetic properties and in vivo efficacy.
Introduction
Acute myeloid leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Activating mutations in the Fms-like tyrosine kinase 3 (FLT3) gene are one of the most common genetic alterations in AML, occurring in approximately 30% of patients. These mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain, lead to constitutive activation of the FLT3 receptor and its downstream signaling pathways, promoting uncontrolled cell proliferation and survival. Consequently, FLT3 has emerged as a critical therapeutic target for AML.
BPR1J-097, with the chemical name N1-(3-(3-((phenylsulfonyl)amino)phenyl)-1H-pyrazol-5-yl)-4-(4-methylpiperazin-1-yl)benzamide, is a potent and selective FLT3 inhibitor.[1] It was developed to target both wild-type and mutated forms of the FLT3 kinase, offering a promising therapeutic strategy for AML patients with FLT3 mutations.
Mechanism of Action
BPR1J-097 functions as an ATP-competitive inhibitor of the FLT3 kinase. By binding to the ATP-binding pocket of the FLT3 kinase domain, it prevents the autophosphorylation of the receptor. This blockade of FLT3 activation leads to the inhibition of downstream signaling cascades, primarily the STAT5 pathway, which is crucial for the proliferation and survival of FLT3-driven leukemia cells.[1] The inhibition of FLT3 phosphorylation and subsequent downstream signaling ultimately induces apoptosis in AML cells.[1]
Synthesis of BPR1J-097
While a detailed, step-by-step synthesis protocol for BPR1J-097 is not publicly available in the reviewed literature, a plausible synthetic route can be devised based on the synthesis of its core chemical moieties: a substituted pyrazole, a benzamide, and a sulfonamide. The synthesis would likely involve a multi-step process culminating in the coupling of these key fragments.
A potential retrosynthetic analysis suggests the disconnection of the final amide bond, leading to two key intermediates: 5-amino-3-(3-((phenylsulfonyl)amino)phenyl)-1H-pyrazole and 4-(4-methylpiperazin-1-yl)benzoic acid. Each of these intermediates would be synthesized through established organic chemistry reactions. The final step would involve an amide coupling reaction between these two fragments.
Quantitative Data
The inhibitory activity of BPR1J-097 has been quantified through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of BPR1J-097
| Kinase Target | IC50 (nM) |
| FLT3 | 1 - 10 |
IC50 values represent the concentration of BPR1J-097 required to inhibit 50% of the kinase activity.[1]
Table 2: In Vitro Cell Growth Inhibitory Activity of BPR1J-097
| Cell Line | GC50 (nM) |
| MOLM-13 (FLT3-ITD) | 21 ± 7 |
| MV4-11 (FLT3-ITD) | 46 ± 14 |
GC50 values represent the concentration of BPR1J-097 required to inhibit 50% of cell growth.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the biological activity of BPR1J-097.
FLT3 Kinase Inhibition Assay
This assay determines the in vitro potency of BPR1J-097 against the FLT3 kinase.
Protocol:
-
Reagents and Materials: Recombinant human FLT3 enzyme, appropriate kinase buffer, ATP, substrate (e.g., a generic tyrosine kinase substrate), BPR1J-097, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. Prepare serial dilutions of BPR1J-097 in the kinase buffer. b. Add the recombinant FLT3 enzyme to the wells of a microplate. c. Add the BPR1J-097 dilutions to the wells containing the enzyme and incubate for a short period. d. Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well. e. Incubate the plate at room temperature for a specified time to allow the kinase reaction to proceed. f. Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence, which correlates with the amount of ADP produced. g. Calculate the percentage of kinase inhibition for each concentration of BPR1J-097 and determine the IC50 value by fitting the data to a dose-response curve.
Cell Growth Inhibition Assay
This assay measures the effect of BPR1J-097 on the proliferation of AML cell lines.
Protocol:
-
Reagents and Materials: AML cell lines (e.g., MOLM-13, MV4-11), appropriate cell culture medium, BPR1J-097, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure: a. Seed the AML cells in a 96-well plate at a predetermined density. b. Add serial dilutions of BPR1J-097 to the wells. c. Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2). d. Add the cell viability reagent to each well and incubate as per the manufacturer's instructions. e. Measure the luminescence, which is proportional to the number of viable cells. f. Calculate the percentage of cell growth inhibition for each concentration of BPR1J-097 and determine the GC50 value.
Western Blot Analysis of FLT3 and STAT5 Phosphorylation
This experiment confirms the mechanism of action of BPR1J-097 by assessing the phosphorylation status of FLT3 and its downstream target STAT5 in AML cells.
Protocol:
-
Reagents and Materials: AML cells, BPR1J-097, lysis buffer, protease and phosphatase inhibitors, primary antibodies (anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5), HRP-conjugated secondary antibody, and a chemiluminescent substrate.
-
Procedure: a. Treat AML cells with various concentrations of BPR1J-097 for a specified time. b. Lyse the cells to extract total protein. c. Determine the protein concentration of each lysate. d. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. e. Block the membrane to prevent non-specific antibody binding. f. Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of FLT3 and STAT5. g. Incubate the membrane with an HRP-conjugated secondary antibody. h. Detect the protein bands using a chemiluminescent substrate and an imaging system. i. Analyze the band intensities to determine the effect of BPR1J-097 on the phosphorylation levels of FLT3 and STAT5.
Pharmacokinetics and In Vivo Efficacy
Pharmacokinetic studies in murine models have shown that BPR1J-097 possesses favorable properties.[1] In vivo efficacy has been demonstrated in AML murine xenograft models, where BPR1J-097 exhibited dose-dependent tumor growth inhibition and regression.[1]
Conclusion
BPR1J-097 is a novel and potent FLT3 inhibitor with significant anti-leukemic activity in preclinical models of AML. Its mechanism of action, involving the inhibition of FLT3 kinase activity and downstream STAT5 signaling, leads to the induction of apoptosis in FLT3-driven AML cells. The favorable pharmacokinetic profile and pronounced in vivo anti-tumor effects make BPR1J-097 a promising candidate for further preclinical and clinical development as a targeted therapy for AML. This technical guide provides a foundational resource for researchers and drug developers working on novel AML therapeutics.
References
BPR1J-097: A Potent FLT3 Inhibitor for Acute Myeloid Leukemia
An In-depth Technical Guide on the In Vitro Inhibitory Activity of BPR1J-097
This technical guide provides a comprehensive overview of the in vitro inhibitory concentration (IC50) of BPR1J-097, a novel and potent small molecule inhibitor of Fms-like tyrosine kinase 3 (FLT3). This document is intended for researchers, scientists, and drug development professionals working in the field of oncology, particularly in the context of Acute Myeloid Leukemia (AML).
Core Efficacy Data: Inhibitory Concentrations of BPR1J-097
BPR1J-097 has demonstrated significant potency against both wild-type and mutated forms of the FLT3 receptor, a key driver in the pathogenesis of certain types of AML. The inhibitory activities have been quantified through various in vitro assays, with the key findings summarized below.
| Target | Assay Type | Cell Line | IC50 / GC50 (nM) | Reference |
| FLT3 Kinase | Kinase Activity Assay | - | 11 | [1] |
| FLT3 Kinase | Kinase Activity Assay | - | 1 - 10 | [2] |
| Cell Growth | Growth Inhibition Assay | MOLM-13 | 21 ± 7 | [2] |
| Cell Growth | Growth Inhibition Assay | MV4-11 | 46 ± 14 | [2] |
IC50: Half maximal inhibitory concentration. GC50: Half maximal growth inhibition concentration.
Signaling Pathway Inhibition
BPR1J-097 exerts its therapeutic effect by inhibiting the FLT3 signaling pathway, which, when constitutively activated by mutations, leads to uncontrolled proliferation of leukemic cells. A primary downstream effector of FLT3 is the Signal Transducer and Activator of Transcription 5 (STAT5). BPR1J-097 has been shown to effectively inhibit the phosphorylation of both FLT3 and STAT5.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments cited in this guide.
FLT3 Kinase Inhibition Assay
This protocol describes a method to determine the direct inhibitory effect of BPR1J-097 on FLT3 kinase activity.
Materials:
-
Recombinant human FLT3 kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
FLT3-specific substrate (e.g., a synthetic peptide)
-
BPR1J-097
-
96-well assay plates
-
Detection reagent (e.g., ADP-Glo™)
-
Luminometer
Procedure:
-
Prepare serial dilutions of BPR1J-097 in DMSO and add to the wells of a 96-well plate.
-
Add recombinant FLT3 enzyme diluted in kinase buffer to each well.
-
Incubate for a defined period (e.g., 10-20 minutes) at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide to each well.
-
Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Terminate the reaction and quantify the amount of phosphorylated substrate or ATP consumed using a suitable detection method, such as a luminescence-based assay.
-
Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based FLT3 Phosphorylation Assay
This assay measures the ability of BPR1J-097 to inhibit FLT3 autophosphorylation within a cellular context.
Materials:
-
HEK 293T cells transfected with FLT3-WT, FLT3-ITD, or FLT3-D835Y expression plasmids.[2]
-
Cell culture medium (e.g., DMEM) and supplements.
-
BPR1J-097.
-
Lysis buffer.
-
Antibodies: anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5.
-
Western blotting reagents and equipment.
Procedure:
-
Seed HEK 293T cells transfected with the respective FLT3 constructs in culture plates.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with various concentrations of BPR1J-097 for a specified duration (e.g., 2 hours).[2]
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total FLT3 and STAT5.
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition at different BPR1J-097 concentrations.
Cell Growth Inhibition Assay
This protocol is used to determine the effect of BPR1J-097 on the proliferation of FLT3-dependent AML cell lines, such as MOLM-13 and MV4-11.
Materials:
-
MOLM-13 or MV4-11 cells.
-
Cell culture medium (e.g., RPMI-1640) and supplements.
-
BPR1J-097.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., Resazurin, CellTiter-Glo®).
-
Plate reader (fluorescence or luminescence).
Procedure:
-
Seed MOLM-13 or MV4-11 cells at a predetermined density in a 96-well plate.
-
Add serial dilutions of BPR1J-097 to the wells.
-
Incubate the plate for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Add a cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the reagent by viable cells.
-
Measure the signal (fluorescence or luminescence) using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to untreated control cells.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the GC50 value.
References
BPR1J-097: A Technical Guide on its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
BPR1J-097 is a novel, potent, and selective small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3). Activating mutations in FLT3 are a significant driver in the pathogenesis of Acute Myeloid Leukemia (AML), making it a key therapeutic target. This document provides a comprehensive overview of the pharmacological properties of BPR1J-097, including its mechanism of action, in vitro and in vivo efficacy, kinase selectivity, and associated experimental methodologies. Quantitative data are presented in structured tables, and key cellular signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its preclinical profile.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases, approximately 30%, involves activating mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor.[1] These mutations, most commonly internal tandem duplications (FLT3-ITD) or point mutations in the kinase domain (FLT3-KDM), lead to constitutive activation of the kinase and downstream signaling pathways that promote cell proliferation and survival.[1] Consequently, FLT3 has emerged as a critical molecular target for AML therapy.
BPR1J-097 is a rationally designed FLT3 kinase inhibitor featuring a novel sulphonamide pharmacophore.[1] It has demonstrated potent inhibitory activity against both wild-type and mutated forms of FLT3, leading to the suppression of tumor growth in preclinical models of AML.[1][2] This guide serves as a technical resource, consolidating the available pharmacological data and methodologies related to the preclinical evaluation of BPR1J-097.
Mechanism of Action and Signaling Pathway
BPR1J-097 exerts its therapeutic effect by directly inhibiting the kinase activity of FLT3. In AML cells harboring activating FLT3 mutations, the receptor is constitutively phosphorylated, leading to the activation of downstream signaling cascades, most notably the Signal Transducer and Activator of Transcription 5 (STAT5) pathway.[1][2] Phosphorylated STAT5 translocates to the nucleus and promotes the transcription of genes essential for cell survival and proliferation.
BPR1J-097 competitively binds to the ATP-binding pocket of the FLT3 kinase domain, preventing its autophosphorylation and subsequent activation. This blockade of FLT3 phosphorylation directly inhibits the downstream phosphorylation and activation of STAT5.[1][2] The ultimate consequence of this signaling inhibition is the induction of apoptosis (programmed cell death) in FLT3-dependent AML cells.[1][2]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data demonstrating the potency and selectivity of BPR1J-097 from in vitro studies.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | IC50 (nM) |
| FLT3 (Wild-Type) | 11 ± 7 |
| FLT1 (VEGFR1) | 211 |
| KDR (VEGFR2) | 129 |
Data sourced from in vitro kinase assays.[1]
Table 2: Cellular Growth Inhibition in FLT3-ITD Positive AML Cell Lines
| Cell Line | GC50 (nM) |
| MOLM-13 | 21 ± 7 |
| MV4-11 | 46 ± 14 |
GC50 represents the concentration required for 50% growth inhibition.[1][2]
Experimental Protocols
The following are representative protocols for the key experiments used to characterize the pharmacological properties of BPR1J-097.
In Vitro FLT3 Kinase Activity Assay
This protocol describes a typical luminescence-based kinase assay to determine the IC50 value of BPR1J-097 against recombinant FLT3.
Materials:
-
Recombinant human FLT3 enzyme
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
FLT3 substrate (e.g., a synthetic peptide)
-
BPR1J-097 stock solution (in DMSO)
-
Luminescence-based ADP detection kit
-
White opaque 96- or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of BPR1J-097 in the kinase assay buffer. Include a DMSO-only control.
-
Enzyme and Substrate Preparation: Dilute the recombinant FLT3 enzyme and the substrate in the kinase assay buffer to their optimal concentrations.
-
Assay Reaction: a. To each well of the assay plate, add the diluted BPR1J-097 or DMSO control. b. Add the diluted FLT3 enzyme to each well and incubate for 10-15 minutes at room temperature to allow for compound binding. c. Initiate the kinase reaction by adding the ATP and substrate mixture to each well. d. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Signal Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent (or equivalent). Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature). b. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30-60 minutes at room temperature).
-
Data Analysis: a. Measure the luminescence of each well using a plate reader. b. Calculate the percentage of kinase inhibition for each concentration of BPR1J-097 relative to the DMSO control. c. Plot the percent inhibition against the logarithm of the BPR1J-097 concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis of FLT3 and STAT5 Phosphorylation
This protocol outlines the procedure for assessing the effect of BPR1J-097 on the phosphorylation status of FLT3 and STAT5 in AML cells.
Materials:
-
FLT3-ITD positive AML cell lines (e.g., MV4-11)
-
Cell culture medium and supplements
-
BPR1J-097 stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: a. Seed MV4-11 cells at an appropriate density. b. Treat the cells with various concentrations of BPR1J-097 or a DMSO vehicle control for a specified time (e.g., 2 hours).
-
Protein Extraction: a. Harvest the cells and wash with ice-cold PBS. b. Lyse the cells in supplemented lysis buffer on ice. c. Clarify the lysates by centrifugation and collect the supernatant. d. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane in blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the desired primary antibodies overnight at 4°C. f. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again with TBST.
-
Detection and Analysis: a. Apply the ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Murine Xenograft Model of AML
This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of BPR1J-097.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
FLT3-ITD positive AML cell line (e.g., MOLM-13)
-
BPR1J-097 formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: a. Subcutaneously inject a suspension of MOLM-13 cells into the flank of each mouse. b. Monitor the mice for tumor formation.
-
Treatment: a. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. b. Administer BPR1J-097 or the vehicle control to the respective groups according to the desired dosing schedule and route (e.g., oral gavage).
-
Efficacy Evaluation: a. Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly). b. Calculate tumor volume using the formula: (Length x Width²)/2. c. Monitor the body weight and overall health of the mice throughout the study.
-
Study Termination and Analysis: a. Euthanize the mice at the end of the study or when tumors reach a predetermined size. b. Excise the tumors for further analysis (e.g., pharmacodynamic studies). c. Compare the tumor growth rates between the treatment and control groups to determine the anti-tumor efficacy of BPR1J-097.
Conclusion
BPR1J-097 is a highly potent and selective FLT3 kinase inhibitor with a clear mechanism of action. It effectively suppresses the FLT3-STAT5 signaling axis, leading to the induction of apoptosis in AML cells that are dependent on this pathway for survival.[1][2] Preclinical studies have demonstrated its ability to inhibit tumor growth in vivo, coupled with favorable pharmacokinetic properties.[1][2] The data presented in this guide underscore the potential of BPR1J-097 as a therapeutic candidate for the treatment of FLT3-mutated AML. Further preclinical and clinical development is warranted to fully elucidate its therapeutic utility.[2]
References
The Potent Anti-Leukemic Activity of BPR1J-097 in FLT3-ITD Positive Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Activating mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor, particularly internal tandem duplications (FLT3-ITD), are a major driver in the pathogenesis of Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. BPR1J-097 has emerged as a novel and potent small molecule inhibitor of FLT3 kinase. This document provides a comprehensive technical overview of the effects of BPR1J-097 on FLT3-ITD mutant cells, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms and experimental workflows.
Introduction
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The FLT3-ITD mutation, present in approximately 25% of AML patients, leads to constitutive activation of the FLT3 receptor, promoting uncontrolled cell proliferation and survival.[1][2] BPR1J-097 is a novel therapeutic agent designed to specifically target this aberrant signaling pathway. This guide delves into the preclinical data supporting the efficacy of BPR1J-097 against FLT3-ITD positive AML.
Quantitative Efficacy of BPR1J-097
BPR1J-097 demonstrates potent and selective inhibitory activity against FLT3 kinase and the proliferation of FLT3-ITD positive AML cell lines. The following tables summarize the key in vitro efficacy data.
Table 1: Kinase Inhibitory Activity of BPR1J-097 [3][4]
| Target Kinase | IC50 (nM) |
| Wild-Type FLT3 | 11 ± 7 |
| FLT3-ITD | 1 - 10 |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Growth Inhibitory Activity of BPR1J-097 in FLT3-ITD+ AML Cell Lines [3]
| Cell Line | Genotype | GC50 (nM) |
| MOLM-13 | FLT3-ITD | 21 ± 7 |
| MV4-11 | FLT3-ITD | 46 ± 14 |
GC50: The half maximal growth inhibition concentration, representing the concentration of a drug that causes 50% inhibition of cellular proliferation.
Mechanism of Action
BPR1J-097 exerts its anti-leukemic effects by directly inhibiting the constitutive phosphorylation of the FLT3-ITD receptor and its downstream signaling effectors. This inhibition disrupts critical pathways for cell survival and proliferation, ultimately leading to apoptosis and cell cycle arrest.
Inhibition of FLT3-ITD Signaling Pathway
The constitutive activation of FLT3-ITD drives several downstream signaling cascades, including the STAT5, PI3K/AKT, and MAPK pathways.[5][6] BPR1J-097 effectively blocks the initial autophosphorylation of the FLT3-ITD receptor, thereby preventing the activation of these pro-survival pathways. A key downstream target that is inhibited is the Signal Transducer and Activator of Transcription 5 (STAT5).[3]
Induction of Apoptosis
By inhibiting the pro-survival signals emanating from the FLT3-ITD receptor, BPR1J-097 triggers programmed cell death, or apoptosis, in FLT3-ITD positive AML cells.[3][7] This is a key mechanism for eliminating the malignant cell population. The induction of apoptosis is often confirmed by observing the cleavage of caspase-3 and poly-ADP-ribose polymerase (PARP).[7]
Induction of Cell Cycle Arrest
In addition to inducing apoptosis, BPR1J-097 can cause a halt in the cell division cycle.[8] Treatment with FLT3 inhibitors has been shown to arrest cells in the G0/G1 phase of the cell cycle, preventing them from replicating their DNA and dividing.[8][9] This effect is mediated by the modulation of cell cycle regulatory proteins.[8]
Experimental Protocols
The following sections provide an overview of the standard methodologies used to evaluate the effect of BPR1J-097 on FLT3-ITD mutant cells.
Cell Culture
FLT3-ITD positive human AML cell lines, such as MOLM-13 and MV4-11, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Kinase Assay
The inhibitory activity of BPR1J-097 against the FLT3 kinase is determined using a biochemical assay. Recombinant FLT3 protein is incubated with a specific substrate and ATP. The kinase reaction is initiated, and the amount of phosphorylated substrate is quantified, typically using a luminescence-based method. The IC50 value is calculated from the dose-response curve of BPR1J-097.
Cell Viability Assay
To determine the GC50, cells are seeded in 96-well plates and treated with various concentrations of BPR1J-097 for a specified period (e.g., 72 hours). Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.
Western Blot Analysis for Phospho-protein Levels
To assess the inhibition of FLT3 and STAT5 phosphorylation, MV4-11 cells are treated with different concentrations of BPR1J-097 for a short duration (e.g., 2 hours).[1] Cells are then lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated FLT3 (p-FLT3), total FLT3, phosphorylated STAT5 (p-STAT5), and total STAT5. A loading control, such as β-actin, is also used. The proteins are visualized using chemiluminescence.
Apoptosis Assay
The induction of apoptosis is quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells. This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
Cells are treated with BPR1J-097, harvested, and fixed in ethanol. The fixed cells are then stained with a fluorescent DNA-binding dye, such as propidium iodide, and analyzed by flow cytometry. The DNA content of the cells is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
BPR1J-097 is a potent and selective inhibitor of FLT3 kinase with significant anti-leukemic activity against FLT3-ITD positive AML cells. Its mechanism of action involves the direct inhibition of the FLT3-ITD signaling pathway, leading to the induction of apoptosis and cell cycle arrest. The preclinical data strongly support the further development of BPR1J-097 as a promising therapeutic agent for this high-risk subset of AML patients.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of the Antitumor Effects of BPR1J-340, a Potent and Selective FLT3 Inhibitor, Alone or in Combination with an HDAC Inhibitor, Vorinostat, in AML Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Unraveling the Kinase Selectivity Profile of BPR1J-097: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
BPR1J-097 has emerged as a potent inhibitor of Fms-like tyrosine kinase 3 (FLT3), a critical target in the pathogenesis of acute myeloid leukemia (AML). Understanding the precise kinase selectivity profile of this compound is paramount for its continued development as a therapeutic agent. This technical guide provides a comprehensive overview of the kinase selectivity of BPR1J-097, detailing its inhibitory activity against key kinases, the experimental protocols used for these determinations, and the signaling pathways impacted.
Data Presentation: Kinase Inhibition Profile of BPR1J-097
BPR1J-097 demonstrates high potency against FLT3, with weaker activity against other related kinases. The following table summarizes the available quantitative data on its inhibitory activity.
| Kinase Target | IC50 (nM) | Percent Inhibition @ 1µM |
| FLT3 | 11 ± 7[1] | - |
| FLT1 (VEGFR1) | >1000 | 59%[2] |
| KDR (VEGFR2) | >1000 | 91%[2] |
Note: A comprehensive kinome-wide selectivity profile for BPR1J-097 is not publicly available at the time of this writing. The data presented is based on the original publication by Lin et al. (2012).
Experimental Protocols
The following methodologies are based on the in vitro kinase inhibition assays described in the primary literature for BPR1J-097 and related compounds.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines the general steps for determining the in vitro inhibitory activity of a compound against a specific kinase.
General workflow for an in vitro kinase inhibition assay.
Materials:
-
Recombinant human kinases (FLT3, FLT1, KDR)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA)
-
Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
BPR1J-097
-
Assay plates (e.g., 96-well or 384-well)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader capable of measuring luminescence or absorbance
Procedure:
-
Compound Preparation: Prepare a stock solution of BPR1J-097 in dimethyl sulfoxide (DMSO). Perform serial dilutions in the kinase assay buffer to obtain a range of test concentrations.
-
Assay Reaction:
-
Add the diluted BPR1J-097 or vehicle control (DMSO) to the wells of the assay plate.
-
Add the diluted recombinant kinase to each well.
-
Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate for a specific duration (e.g., 30-60 minutes) at room temperature to allow for substrate phosphorylation.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of product formed (phosphorylated substrate) or ATP consumed. For luminescence-based assays like ADP-Glo™, this involves adding a reagent that converts the ADP generated into a luminescent signal.
-
Read the signal using a microplate reader.
-
-
Data Analysis:
-
The kinase activity is proportional to the signal measured.
-
Calculate the percentage of kinase inhibition for each concentration of BPR1J-097 relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, by fitting the data to a dose-response curve.
-
Signaling Pathways
BPR1J-097 primarily targets the FLT3 signaling pathway, which is crucial for the proliferation and survival of hematopoietic progenitor cells. Its off-target activity on VEGFRs suggests a potential impact on angiogenesis.
FLT3 Signaling Pathway
The Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a key role in hematopoiesis. Upon binding of its ligand (FLT3L), the receptor dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, including the RAS/MAPK, PI3K/Akt, and STAT5 pathways. These pathways collectively promote cell proliferation, survival, and differentiation. In acute myeloid leukemia (AML), activating mutations in FLT3 lead to constitutive activation of these pathways, driving leukemogenesis.
Simplified FLT3 signaling pathway and the inhibitory action of BPR1J-097.
VEGFR Signaling Pathway in Angiogenesis
Vascular endothelial growth factor receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels. VEGFR1 (FLT1) and VEGFR2 (KDR) are the primary receptors for VEGF-A. Activation of these receptors on endothelial cells triggers downstream signaling pathways, including the PLCγ/PKC and PI3K/Akt pathways, which promote endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels.
Simplified VEGFR signaling pathway in angiogenesis and the inhibitory action of BPR1J-097.
References
Methodological & Application
Application Notes and Protocols for BPR1J-097 in FLT3-Driven AML Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases is driven by mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, most commonly internal tandem duplications (FLT3-ITD), which lead to constitutive activation of the kinase and downstream pro-proliferative and anti-apoptotic signaling pathways. BPR1J-097 is a novel and potent small molecule inhibitor of FLT3 kinase, demonstrating significant anti-leukemic activity in preclinical models of FLT3-driven AML.[1][2] These application notes provide detailed protocols for utilizing BPR1J-097 to study its effects on FLT3-driven AML cell lines, including methods for assessing cell viability, apoptosis, and target engagement.
Mechanism of Action
BPR1J-097 exerts its anti-tumor effects by directly inhibiting the kinase activity of both wild-type and mutated FLT3.[1][2] This inhibition blocks the autophosphorylation of the FLT3 receptor, thereby preventing the activation of downstream signaling cascades critical for leukemic cell survival and proliferation, such as the STAT5 pathway.[1][2] Consequently, treatment of FLT3-driven AML cells with BPR1J-097 leads to the suppression of pro-survival signals and the induction of apoptosis.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of BPR1J-097 in well-characterized FLT3-ITD positive human AML cell lines, MOLM-13 and MV4-11.
Table 1: Kinase Inhibitory Activity of BPR1J-097
| Target | IC50 (nM) |
| FLT3 Kinase | 1 - 10 |
IC50 (Half maximal inhibitory concentration) values represent the concentration of BPR1J-097 required to inhibit 50% of the FLT3 kinase activity in vitro.[1][2]
Table 2: Growth Inhibitory Activity of BPR1J-097 in FLT3-ITD AML Cell Lines
| Cell Line | GC50 (nM) |
| MOLM-13 | 21 ± 7 |
| MV4-11 | 46 ± 14 |
GC50 (Half maximal growth inhibitory concentration) values represent the concentration of BPR1J-097 required to inhibit 50% of cell growth.[1][2]
Signaling Pathway
Experimental Protocols
Cell Culture
FLT3-driven AML cell lines, such as MOLM-13 and MV4-11, should be cultured in RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Experimental Workflow
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of BPR1J-097 on the viability of AML cell lines.
Materials:
-
FLT3-driven AML cells (e.g., MOLM-13, MV4-11)
-
BPR1J-097 (stock solution in DMSO)
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Prepare serial dilutions of BPR1J-097 in complete culture medium.
-
Add 100 µL of the BPR1J-097 dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by BPR1J-097.
Materials:
-
FLT3-driven AML cells
-
BPR1J-097
-
Complete culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at a density of 5 x 10^5 cells/well in 2 mL of complete culture medium.
-
Treat the cells with various concentrations of BPR1J-097 and a vehicle control for 24-48 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Western Blot Analysis for FLT3 and STAT5 Phosphorylation
This protocol is to assess the inhibitory effect of BPR1J-097 on the FLT3 signaling pathway.
Materials:
-
FLT3-driven AML cells
-
BPR1J-097
-
Complete culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and treat with BPR1J-097 for 2 hours.[3]
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL reagent.
-
Capture the chemiluminescent signal using an imaging system and quantify the band intensities.
Troubleshooting
-
Low Cell Viability: Ensure optimal cell culture conditions and check for contamination. Titrate cell seeding density.
-
High Background in Western Blots: Increase the number and duration of washing steps. Optimize antibody concentrations and blocking conditions.
-
No Apoptosis Induction: Confirm the activity of BPR1J-097. Increase the treatment duration or concentration.
-
Inconsistent Results: Maintain consistency in all experimental steps, including cell passage number, reagent preparation, and incubation times.
Conclusion
BPR1J-097 is a potent and selective inhibitor of FLT3 kinase with significant anti-leukemic activity against FLT3-driven AML cell lines. The provided protocols offer a framework for researchers to investigate the cellular and molecular effects of this compound, aiding in the preclinical evaluation and development of novel targeted therapies for AML.
References
Application Notes and Protocols for BPR1J-097 Hydrochloride in Murine Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of BPR1J-097 Hydrochloride, a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, in murine xenograft models of Acute Myeloid Leukemia (AML). The protocols are based on established preclinical studies and are intended to guide researchers in designing and executing in vivo efficacy studies.
Mechanism of Action
This compound is a small molecule inhibitor targeting FLT3, a receptor tyrosine kinase frequently mutated in AML. Activating mutations in FLT3, such as internal tandem duplications (FLT3-ITD), lead to constitutive activation of downstream signaling pathways, promoting leukemic cell proliferation and survival. BPR1J-097 inhibits the phosphorylation of FLT3 and its downstream effector, Signal Transducer and Activator of Transcription 5 (STAT5).[1] This inhibition disrupts the pro-survival signaling cascade, ultimately leading to apoptosis in FLT3-driven AML cells.[1]
The 50% inhibitory concentration (IC50) of BPR1J-097 for FLT3 kinase activity is in the range of 1-10 nM.[1] The 50% growth inhibition concentrations (GC50) for the FLT3-ITD positive AML cell lines MOLM-13 and MV4-11 are 21±7 nM and 46±14 nM, respectively.[1]
Quantitative Data Summary
The following table summarizes the key in vivo dosing parameters for this compound in murine xenograft models.
| Parameter | Details | Reference |
| Drug | This compound | [1] |
| Animal Model | Nude Mice | [1] |
| Tumor Models | MOLM-13 and MV4-11 human AML cell line xenografts | [1] |
| Dose Range | 10 mg/kg and 25 mg/kg | [1] |
| Administration Route | Intravenous (i.v.) | [1] |
Experimental Protocols
Murine Xenograft Model Establishment
1. Cell Line Culture:
-
Culture MOLM-13 or MV4-11 human AML cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and have high viability (>95%) before injection.
2. Animal Models:
-
Use immunodeficient mice (e.g., athymic nude or NOD/SCID) for tumor engraftment.
-
Acclimatize animals to the facility for at least one week before the experiment.
3. Subcutaneous Xenograft Model:
-
Harvest and wash the AML cells with sterile, serum-free media or phosphate-buffered saline (PBS).
-
Resuspend the cells to a final concentration of 1 x 10⁷ cells in 100-200 µL.[2]
-
For some cell lines, mixing the cell suspension with an equal volume of Matrigel may enhance tumor take rate and growth.
-
Inject the cell suspension subcutaneously into the flank of the mice.[2]
-
Monitor the animals for tumor growth. Treatment can be initiated when tumors reach a palpable size (e.g., 100-150 mm³).[2]
4. Systemic (Intravenous) Xenograft Model:
-
Prepare a single-cell suspension of MOLM-13 or MV4-11 cells in sterile PBS.
-
Inject 1 x 10⁷ viable cells per mouse intravenously via the tail vein.[3]
-
For some protocols, a pre-conditioning of the mice with a single intraperitoneal dose of cyclophosphamide (150 mg/kg) 3 days prior to cell implantation may be performed to enhance engraftment.[3]
-
Monitor the mice for signs of disease progression, such as weight loss, lethargy, and hind-limb paralysis.
This compound Administration
1. Preparation of Dosing Solution:
-
The specific vehicle for in vivo administration of this compound is not explicitly detailed in the primary literature. It is recommended to use a vehicle suitable for intravenous injection in mice, such as a solution of 5% DMSO, 40% PEG300, and 55% sterile water, or another appropriate biocompatible solvent system. A pilot study to assess the solubility and tolerability of the chosen vehicle is advised.
2. Dosing and Treatment Schedule:
-
Administer this compound intravenously at doses of 10 mg/kg or 25 mg/kg.[1]
-
The primary literature demonstrating efficacy does not specify the treatment frequency and duration. A common starting point for in vivo efficacy studies with novel compounds is daily or every-other-day administration for a period of 2-4 weeks. It is recommended to perform a pilot study to determine the optimal treatment schedule.
-
A control group receiving the vehicle only must be included in the study design.
3. Monitoring and Efficacy Assessment:
-
Subcutaneous Model: Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Systemic Model: Monitor animal body weight and overall health status daily. Efficacy can be assessed by monitoring for the delay in the onset of disease symptoms and an increase in overall survival.
-
At the end of the study, tumors and relevant organs can be harvested for further analysis (e.g., histology, western blotting, or pharmacokinetic studies).
Visualizations
Signaling Pathway of FLT3 and Inhibition by BPR1J-097
Caption: FLT3 signaling and BPR1J-097 inhibition.
Experimental Workflow for Murine Xenograft Study
Caption: Workflow for BPR1J-097 xenograft studies.
References
Preparing BPR1J-097 Hydrochloride Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPR1J-097 Hydrochloride is a potent and novel inhibitor of FMS-like tyrosine kinase 3 (FLT3), with a reported IC50 of 11 nM.[1] It has demonstrated significant anti-tumor activities, particularly in the context of Acute Myeloid Leukemia (AML) by inducing apoptosis in cancer cells that rely on FLT3 signaling.[2] This document provides a detailed protocol for the preparation of this compound stock solutions for in vitro and in vivo research applications. Adherence to this protocol will ensure the accurate and reproducible preparation of this compound for experimental use.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C27H29ClN6O3S | [1] |
| Molecular Weight | 553.08 g/mol | [1] |
| Purity | >98% | [2] |
| Appearance | White solid powder | [2] |
| Solubility (DMSO) | 6 mg/mL (with ultrasonic warming) | [1] |
| Solubility (H2O) | 2 mg/mL (with sonication) | [1] |
| IC50 (FLT3) | 11 ± 7 nM | [3] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or sonicator
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Step-by-Step Protocol
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the powder.
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.53 mg of the compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the powder. For the example above, add 1 mL of DMSO.
-
Dissolution:
-
Cap the vial securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, brief warming in a water bath (37°C) or sonication for 5-10 minutes is recommended to aid dissolution.[1] Visually inspect the solution to ensure no particulates are present.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[2]
-
Safety Precautions
-
This compound is a potent bioactive compound. Handle with care and always use appropriate PPE.
-
Perform all weighing and handling of the powder in a chemical fume hood to avoid inhalation.
-
DMSO is a penetrant and can carry other substances through the skin. Avoid direct contact.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety information.
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
BPR1J-097 Signaling Pathway Inhibition
Caption: Inhibition of the FLT3 signaling pathway by BPR1J-097.
References
Application Notes: Detection of p-FLT3 Inhibition by BPR1J-097 via Western Blot
These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals to assess the inhibitory effect of BPR1J-097 on Fms-like tyrosine kinase 3 (FLT3) phosphorylation using Western blot analysis.
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal for the normal development of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are frequently observed in acute myeloid leukemia (AML) and are associated with a poor prognosis. These mutations lead to the constitutive activation of the FLT3 receptor, promoting uncontrolled growth and survival of leukemic cells. BPR1J-097 is a novel and potent small-molecule inhibitor of FLT3 kinase. It has demonstrated significant inhibitory activity against both wild-type and mutated forms of FLT3, making it a compound of interest for AML therapeutics. This protocol details the methodology to evaluate the efficacy of BPR1J-097 in inhibiting FLT3 autophosphorylation in a cellular context.
Key Experimental Parameters
The following table summarizes the recommended quantitative data for performing a Western blot analysis of phosphorylated FLT3 (p-FLT3) after treatment with BPR1J-097.
| Parameter | Recommendation | Notes |
| Cell Lines | MV4-11, MOLM-13 (FLT3-ITD positive AML cell lines) | Other cell lines endogenously expressing or engineered to overexpress FLT3 can also be used. |
| BPR1J-097 Concentration | 1 nM - 100 nM | A dose-response curve is recommended to determine the IC50. The reported IC50 for FLT3 kinase inhibition is in the low nanomolar range. |
| Treatment Time | 2 - 4 hours | Inhibition of FLT3 phosphorylation is a rapid event. A time-course experiment can be performed to optimize the duration. |
| Protein Loading | 20 - 30 µg per lane | Ensure equal protein loading across all lanes. |
| Primary Antibody (p-FLT3) | As per manufacturer's recommendation (e.g., 1:1000 dilution) | Recommended antibodies include those specific for p-FLT3 (Tyr591) or p-FLT3 (Tyr589/591). |
| Primary Antibody (Total FLT3) | As per manufacturer's recommendation (e.g., 1:1000 dilution) | Used as a control for total FLT3 protein levels. |
| Primary Antibody (Loading Control) | As per manufacturer's recommendation (e.g., 1:1000 - 1:5000 for β-actin or GAPDH) | Ensures equal loading of protein lysates. |
| Secondary Antibody | As per manufacturer's recommendation (e.g., 1:2000 - 1:10000 dilution) | HRP-conjugated anti-rabbit or anti-mouse IgG. |
Experimental Protocol
This protocol outlines the steps for cell culture, treatment with BPR1J-097, protein extraction, and Western blot analysis of p-FLT3.
1. Cell Culture and Treatment
-
Culture FLT3-mutant AML cell lines (e.g., MV4-11, MOLM-13) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells at a density of 0.5 - 1 x 10^6 cells/mL and allow them to reach the mid-log phase of growth.
-
Prepare a stock solution of BPR1J-097 in DMSO.
-
Treat the cells with the desired concentrations of BPR1J-097 (e.g., 1, 10, 100 nM) or a vehicle control (DMSO) for 2 hours.
2. Cell Lysis and Protein Quantification
-
After treatment, harvest the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate the lysates on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled microfuge tube.
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE and Protein Transfer
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane into a 4-12% Bis-Tris polyacrylamide gel.
-
Perform electrophoresis in MOPS or MES SDS running buffer until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
4. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-FLT3 (e.g., anti-p-FLT3 Tyr591) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis
-
Prepare a chemiluminescent HRP substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To verify that the changes in p-FLT3 are not due to altered total protein levels, the membrane can be stripped and re-probed for total FLT3 and a loading control like β-actin or GAPDH.
-
Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ) to quantify the levels of p-FLT3 relative to total FLT3 and the loading control.
Visualizations
FLT3 Signaling Pathway and BPR1J-097 Inhibition
Caption: FLT3 signaling and BPR1J-097 inhibition.
Western Blot Experimental Workflow
Application Notes and Protocols for Studying STAT5 Phosphorylation Inhibition with BPR1J-097
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPR1J-097 is a potent small-molecule inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[1][2] The constitutive activation of FLT3 in AML leads to the downstream activation of several signaling pathways, including the Signal Transducer and Activator of Transcription 5 (STAT5) pathway, which is crucial for the proliferation and survival of leukemic cells.[3][4] BPR1J-097 effectively inhibits FLT3 autophosphorylation, which in turn blocks the phosphorylation and activation of STAT5.[2] These application notes provide a comprehensive overview and detailed protocols for utilizing BPR1J-097 as a tool to study the inhibition of the FLT3-STAT5 signaling axis.
Data Presentation
Table 1: In Vitro Kinase and Cellular Inhibition by BPR1J-097
| Target/Cell Line | Assay Type | IC50/GC50 (nM) | Notes | Reference |
| FLT3 | Kinase Activity | 1 - 10 | [2] | |
| FLT1 (VEGFR1) | Kinase Activity | >1000 | At 1 µM, 59% inhibition was observed. | [1] |
| KDR (VEGFR2) | Kinase Activity | >1000 | At 1 µM, 91% inhibition was observed. | [1] |
| MOLM-13 (FLT3-ITD) | Growth Inhibition | 21 ± 7 | Human AML cell line. | [2] |
| MV4-11 (FLT3-ITD) | Growth Inhibition | 46 ± 14 | Human AML cell line, homozygous for FLT3-ITD. | [2] |
Table 2: BPR1J-097 Inhibition of FLT3 and STAT5 Phosphorylation
| Cell Line | Treatment | Effect | Reference |
| HEK 293T (transfected with FLT3-WT, FLT3-ITD, or FLT3-D835Y) | Various concentrations of BPR1J-097 for 2 hours | Dose-dependent inhibition of FLT3 phosphorylation. | [2] |
| MV4-11 | Various concentrations of BPR1J-097 for 2 hours | Dose-dependent inhibition of FLT3 and STAT5 phosphorylation. | [2] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: FLT3-STAT5 signaling pathway and inhibition by BPR1J-097.
Caption: Workflow for analyzing STAT5 phosphorylation inhibition.
Experimental Protocols
Protocol 1: Western Blot Analysis of FLT3 and STAT5 Phosphorylation in AML Cell Lines
This protocol details the procedure for treating an FLT3-mutated AML cell line, such as MV4-11, with BPR1J-097 and subsequently analyzing the phosphorylation status of FLT3 and STAT5 by western blot.[2]
Materials:
-
MV4-11 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
BPR1J-097 (stock solution in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture MV4-11 cells in RPMI-1640 medium with 10% FBS at 37°C in a 5% CO2 incubator.
-
Seed cells at a density of 1 x 10^6 cells/mL in 6-well plates.
-
Treat the cells with various concentrations of BPR1J-097 (e.g., 0, 1, 10, 100 nM) for 2 hours. Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-PAGE gel.[5]
-
Transfer the separated proteins to a PVDF membrane.[5]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[5]
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions should be determined empirically, but a starting point of 1:1000 is common.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.[5]
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control to ensure equal protein loading.
-
Protocol 2: Cell Viability Assay
This protocol is for determining the 50% growth inhibition concentration (GC50) of BPR1J-097 in AML cell lines.
Materials:
-
MOLM-13 or MV4-11 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
BPR1J-097
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Procedure:
-
Cell Seeding:
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of BPR1J-097 in culture medium.
-
Add the diluted compound to the wells. The final concentrations should typically range from 0.1 nM to 10 µM. Include a DMSO vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the logarithm of the BPR1J-097 concentration.
-
Calculate the GC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup. Always adhere to laboratory safety guidelines.
References
Application Notes and Protocols for Cell Viability Assays with BPR1J-097 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPR1J-097 Hydrochloride is a novel and potent small molecule inhibitor of Fms-like tyrosine kinase 3 (FLT3). Activating mutations in FLT3 are a significant driver in the pathogenesis of Acute Myeloid Leukemia (AML), making FLT3 an important therapeutic target. This compound has demonstrated potent inhibitory activity against FLT3, leading to the induction of apoptosis in FLT3-driven AML cells. These application notes provide detailed protocols for assessing the effects of this compound on cell viability, a critical step in preclinical drug evaluation.
Mechanism of Action
This compound exerts its anti-leukemic effect by inhibiting the kinase activity of FLT3. This inhibition prevents the autophosphorylation of the FLT3 receptor, a critical step for the activation of downstream signaling pathways. A key pathway affected is the Signal Transducer and Activator of Transcription 5 (STAT5) pathway. By blocking FLT3 phosphorylation, this compound inhibits the subsequent phosphorylation and activation of STAT5.[1] This disruption of the FLT3-STAT5 signaling cascade ultimately leads to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway for their survival and proliferation.[1]
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound.
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (Kinase Inhibition) | - | 1-10 nM | [1] |
| GC₅₀ (Growth Inhibition) | MOLM-13 | 21 ± 7 nM | [1] |
| MV4-11 | 46 ± 14 nM | [1] |
Note: IC₅₀ (Half-maximal inhibitory concentration) for kinase activity and GC₅₀ (Half-maximal growth concentration) for cell proliferation.
Experimental Protocols
The following are detailed protocols for commonly used cell viability assays to evaluate the efficacy of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
AML cell lines (e.g., MOLM-13, MV4-11)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
For suspension cells like MOLM-13 and MV4-11, centrifuge the cells and resuspend in fresh medium to the desired density.
-
Seed 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium in a 96-well plate.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
-
Solubilization:
-
For suspension cells, centrifuge the plate at a low speed (e.g., 500 x g for 5 minutes) and carefully aspirate the medium without disturbing the formazan crystals.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
This is another colorimetric assay for measuring metabolic activity. A key advantage over the MTT assay is that the formazan product is water-soluble, eliminating the need for a solubilization step.
Materials:
-
This compound
-
AML cell lines
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
XTT labeling reagent
-
Electron-coupling reagent
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol.
-
-
Incubation:
-
Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
XTT Reagent Preparation and Addition:
-
Thaw the XTT labeling reagent and electron-coupling reagent.
-
Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions (typically a 50:1 ratio).
-
Add 50 µL of the XTT labeling mixture to each well.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.
Materials:
-
This compound
-
AML cell lines
-
Complete cell culture medium
-
96-well opaque-walled plates (to prevent well-to-well signal crossover)
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol, using opaque-walled plates.
-
-
Incubation:
-
Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature.
-
Reconstitute the CellTiter-Glo® Substrate with the Buffer to form the CellTiter-Glo® Reagent.
-
Allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
-
Signal Stabilization and Measurement:
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
Data Analysis
For all assays, the percentage of cell viability should be calculated relative to the vehicle-treated control cells. The results can then be plotted as a dose-response curve with the percentage of viability on the y-axis and the log concentration of this compound on the x-axis. The GC₅₀ or IC₅₀ value can be determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
Disclaimer: These protocols are intended as a guide. Optimal conditions such as cell seeding density and incubation times may vary depending on the specific cell line and experimental setup and should be determined empirically by the researcher. Always follow the manufacturer's instructions for commercially available assay kits. All products are for Research Use Only.
References
Application Notes and Protocols for Apoptosis Induction Analysis Using BPR1J-097
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPR1J-097 is a novel and potent small molecule inhibitor of Fms-like tyrosine kinase 3 (FLT3). Activating mutations of FLT3 are a significant driver in the pathogenesis of Acute Myeloid Leukemia (AML), making FLT3 a key therapeutic target. BPR1J-097 has demonstrated potent anti-tumor activity by inducing apoptosis in cancer cells that harbor FLT3 mutations. These application notes provide a comprehensive guide for researchers utilizing BPR1J-097 to study and induce apoptosis, offering detailed protocols for key experimental analyses and a summary of its mechanism of action.
Mechanism of Action
BPR1J-097 exerts its pro-apoptotic effects by inhibiting the kinase activity of FLT3. This inhibition disrupts the downstream signaling pathways that promote cell survival and proliferation in FLT3-driven cancer cells. A key pathway affected is the Signal Transducer and Activator of Transcription 5 (STAT5) pathway. By inhibiting FLT3 phosphorylation, BPR1J-097 consequently blocks the phosphorylation of STAT5, leading to the induction of apoptosis.[1] This process ultimately culminates in the activation of the caspase cascade, a central component of the apoptotic machinery.
Quantitative Data Summary
The efficacy of BPR1J-097 in inhibiting cell growth and FLT3 kinase activity has been quantified in various AML cell lines. The following tables summarize the key inhibitory concentrations.
Table 1: FLT3 Kinase Inhibitory Activity of BPR1J-097 [1]
| Target | IC50 (nM) |
| FLT3 Kinase | 1 - 10 |
Table 2: Growth Inhibition of FLT3-Driven AML Cell Lines by BPR1J-097 [1]
| Cell Line | GC50 (nM) |
| MOLM-13 | 21 ± 7 |
| MV4-11 | 46 ± 14 |
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway for BPR1J-097-induced apoptosis.
References
Application Notes and Protocols: Pharmacokinetic Studies of BPR1J-097 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPR1J-097 is a novel small molecule inhibitor targeting FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). As an FLT3 inhibitor, BPR1J-097 has demonstrated potent in vitro and in vivo anti-tumor activities, making it a promising candidate for AML therapy. Understanding the pharmacokinetic (PK) profile of BPR1J-097 is crucial for its preclinical and clinical development, as it informs dosing strategies and helps predict therapeutic efficacy and potential toxicity. This document provides a summary of available information on the pharmacokinetic studies of BPR1J-097 in animal models and outlines relevant experimental protocols.
Data Presentation
For contextual reference, a related, more potent FLT3 inhibitor, BPR1J-340, has been studied in rats, and its pharmacokinetic properties suggested that once-a-day dosing was sufficient for continuous inhibition of FLT3 activity.[2] This provides an insight into the potential dosing schedule that might be applicable for compounds of this class.
Experimental Protocols
Based on the available literature, the following protocols were utilized in the preclinical evaluation of BPR1J-097.
In Vivo Efficacy and Pharmacokinetic Studies in Murine Xenograft Models
This protocol outlines the methodology for assessing the in vivo anti-tumor efficacy and general pharmacokinetic properties of BPR1J-097 in a mouse model of AML.
1. Animal Model:
-
Species: Male nude mice (Nu-Fox1nu) are used for these studies.[1]
2. Cell Line and Tumor Implantation:
-
Cell Lines: Human AML cell lines with FLT3 mutations, such as MOLM-13 and MV4-11, are used.[1]
-
Implantation: Cells are implanted subcutaneously into the flanks of the mice.
-
Tumor Growth Monitoring: Tumor volumes are measured regularly using calipers and calculated using the formula: (length × width²)/2.[1]
3. Drug Administration:
-
Formulation: BPR1J-097 is prepared in a suitable vehicle for administration.
-
Dosing: Animals are treated with BPR1J-097 at doses of 10 and 25 mg/kg.[1]
-
Route of Administration: The drug is administered intravenously (i.v.).[1]
-
Dosing Schedule: Treatment is administered once daily for 5 days a week for a duration of 2 weeks.[1]
4. Sample Collection and Analysis (for Pharmacokinetics):
-
Note: Specific details on the sample collection and analytical methods for BPR1J-097 pharmacokinetics are not detailed in the available literature. The following is a general protocol based on standard practices.
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration via appropriate methods (e.g., tail vein, retro-orbital sinus).
-
Plasma Preparation: Plasma is separated from whole blood by centrifugation and stored frozen until analysis.
-
Bioanalytical Method: Drug concentrations in plasma are determined using a validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Data Analysis:
-
Pharmacokinetic parameters are calculated using non-compartmental analysis of the plasma concentration-time data.[1]
Visualizations
Experimental Workflow for In Vivo Studies
The following diagram illustrates the general workflow for the in vivo evaluation of BPR1J-097.
Caption: General workflow for in vivo efficacy and pharmacokinetic studies of BPR1J-097.
Signaling Pathway of FLT3 Inhibition by BPR1J-097
BPR1J-097 functions by inhibiting the FLT3 signaling pathway, which is crucial for the proliferation and survival of AML cells with FLT3 mutations. The diagram below depicts this mechanism of action.
Caption: BPR1J-097 inhibits FLT3 signaling, leading to decreased cell proliferation and induction of apoptosis.
References
Application Notes and Protocols for Transfecting HEK293T Cells in BPR1J-097 Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the transient transfection of Human Embryonic Kidney (HEK293T) cells, a critical step for studying the effects of the novel FLT3 kinase inhibitor, BPR1J-097. BPR1J-097 is a potent inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[1][2][3] These application notes are designed to guide researchers in setting up robust in vitro experiments to evaluate the cellular activity of BPR1J-097 on wild-type and mutant forms of FLT3. The protocols cover cell culture, transfection using lipid-based reagents, and subsequent treatment with BPR1J-097 for downstream analysis, such as Western blotting to assess protein phosphorylation.
Introduction
HEK293T cells are a widely used cell line for transfection studies due to their high transfection efficiency.[4] They are an ideal platform for overexpressing specific proteins of interest, such as the wild-type or mutated forms of FLT3, to study the efficacy and mechanism of action of targeted inhibitors like BPR1J-097. Activating mutations in FLT3, such as internal tandem duplications (ITD) and point mutations in the kinase domain (e.g., D835Y), lead to constitutive activation of the kinase and are key drivers in AML.[3] BPR1J-097 has been shown to inhibit the phosphorylation of FLT3 and its downstream effector STAT5, ultimately inducing apoptosis in FLT3-driven cancer cells.[3] This protocol provides a standardized method for transfecting HEK293T cells to create a reliable model system for assessing the inhibitory activity of BPR1J-097.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| HEK293T cells | ATCC | CRL-3216 |
| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco | 11960-044 |
| Fetal Bovine Serum (FBS) | Gibco | 16000-044 |
| Penicillin-Streptomycin (100X) | Gibco | 15140-122 |
| Opti-MEM I Reduced Serum Medium | Gibco | 31985-070 |
| Lipofectamine® LTX Reagent with PLUS™ Reagent | Invitrogen | 15338100 |
| Plasmids expressing FLT3-WT, FLT3-ITD, FLT3-D835Y | N/A | N/A |
| BPR1J-097 Hydrochloride | Immunomart | BPR1J-097-HCL-1mg |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010-023 |
| Trypsin-EDTA (0.25%) | Gibco | 25200-056 |
| 6-well tissue culture plates | Corning | 3516 |
| Microcentrifuge tubes | Eppendorf | 022363204 |
Experimental Protocols
HEK293T Cell Culture
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency. For passaging, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed at a 1:5 to 1:10 dilution in fresh culture medium.
Transfection of HEK293T Cells
This protocol is optimized for a 6-well plate format. Adjust volumes accordingly for other formats.
Day 1: Cell Seeding
-
Seed 5 x 10^5 HEK293T cells per well in a 6-well plate with 2 mL of complete growth medium.
-
Ensure even distribution of cells by gently rocking the plate.
-
Incubate overnight to allow cells to adhere and reach 50-80% confluency on the day of transfection.[1]
Day 2: Transfection
-
For each well to be transfected, prepare two microcentrifuge tubes:
-
Tube A (DNA): Dilute 2.5 µg of the desired FLT3 plasmid DNA (e.g., FLT3-WT, FLT3-ITD, or FLT3-D835Y) in 250 µL of Opti-MEM I medium.
-
Tube B (Lipofectamine LTX): Add 4.5 µL of Lipofectamine LTX Reagent to 250 µL of Opti-MEM I medium.
-
-
Combine the contents of Tube A and Tube B. Mix gently by pipetting and incubate for 25-30 minutes at room temperature to allow for the formation of DNA-lipid complexes.[1]
-
During the incubation, gently aspirate the growth medium from the HEK293T cells and replace it with 1.5 mL of fresh, pre-warmed complete growth medium.
-
After the incubation, add the 500 µL of the DNA-lipid complex mixture dropwise to each well.
-
Gently rock the plate to ensure even distribution of the complexes.
-
Incubate the cells for 24-48 hours at 37°C and 5% CO2.
BPR1J-097 Treatment and Cell Lysis
-
Prepare a stock solution of BPR1J-097 in DMSO. Further dilute the stock solution to the desired final concentrations in complete growth medium.
-
24 hours post-transfection, aspirate the medium from the transfected cells and add the medium containing the various concentrations of BPR1J-097. A vehicle control (DMSO) should be included.
-
Incubate the cells with BPR1J-097 for the desired treatment time (e.g., 2 hours for phosphorylation studies).[3]
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Collect the cell lysates and clarify by centrifugation.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
The lysates are now ready for downstream analysis, such as Western blotting.
Data Presentation
Table 1: Recommended Reagent Volumes for Transfection in a 6-well Plate
| Component | Volume per Well |
| HEK293T cells (seeding density) | 5 x 10^5 |
| Complete Growth Medium (seeding) | 2 mL |
| Plasmid DNA | 2.5 µg |
| Opti-MEM I Medium (for DNA) | 250 µL |
| Lipofectamine LTX Reagent | 4.5 µL |
| Opti-MEM I Medium (for LTX) | 250 µL |
| Complete Growth Medium (transfection) | 1.5 mL |
| Total DNA-lipid complex volume | 500 µL |
Table 2: Example BPR1J-097 Treatment Conditions
| Treatment Group | BPR1J-097 Concentration | Incubation Time | Purpose |
| Vehicle Control | 0 µM (DMSO only) | 2 hours | Baseline phosphorylation levels |
| BPR1J-097 Treatment 1 | 1 nM | 2 hours | Assess inhibition at low concentration |
| BPR1J-097 Treatment 2 | 10 nM | 2 hours | Assess inhibition at IC50 concentration |
| BPR1J-097 Treatment 3 | 100 nM | 2 hours | Assess inhibition at high concentration |
Visualizations
Caption: Experimental workflow for BPR1J-097 experiments.
Caption: BPR1J-097 inhibition of the FLT3 signaling pathway.
References
Troubleshooting & Optimization
BPR1J-097 Hydrochloride: A Technical Guide to Solubility and Stability
For researchers and drug development professionals working with the potent FLT3 inhibitor, BPR1J-097 Hydrochloride, ensuring its proper handling and storage is paramount to obtaining reliable and reproducible experimental results. This technical support center provides a comprehensive guide to the solubility and stability of this compound, including frequently asked questions and troubleshooting advice.
Solubility Profile
Understanding the solubility of this compound is the first step in preparing solutions for your experiments. The following table summarizes its known solubility in common laboratory solvents.
| Solvent | Solubility | Method |
| DMSO | 6 mg/mL | Ultrasonic warming may be required. |
| Water | 2 mg/mL | Ultrasonic treatment can aid dissolution.[1] |
Experimental Protocol for Solubilization:
To prepare a stock solution of this compound, follow these steps:
-
Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of the chosen solvent (e.g., DMSO) to the vial containing the compound.
-
Dissolution: To facilitate dissolution, vortex the mixture. If necessary, use an ultrasonic bath to gently warm and sonicate the solution until the compound is fully dissolved.[1]
-
Storage: Store the resulting stock solution as recommended in the stability guidelines below.
Stability and Storage
Proper storage of this compound is crucial to maintain its integrity and activity over time.
Powder Form:
| Storage Temperature | Conditions |
| 4°C | Sealed storage, away from moisture.[1] |
| -20°C | For long-term storage (e.g., 2 years). |
In Solution (DMSO):
| Storage Temperature | Duration |
| 4°C | 2 weeks |
| -80°C | 6 months |
Experimental Workflow for Assessing Solubility and Stability
The following diagram outlines a general workflow for determining the solubility and stability of a research compound like this compound.
Caption: A generalized workflow for determining the solubility and assessing the stability of a chemical compound.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that researchers may encounter when working with this compound.
Frequently Asked Questions:
-
Q1: What is the recommended solvent for preparing a stock solution of this compound?
-
A1: DMSO is the recommended solvent for preparing high-concentration stock solutions.
-
-
Q2: How should I store the powdered this compound?
-
A2: The powder should be stored at 4°C in a tightly sealed container, protected from moisture. For long-term storage, -20°C is recommended.
-
-
Q3: How long are stock solutions of this compound in DMSO stable?
-
A3: Stock solutions in DMSO are stable for up to 2 weeks at 4°C and for up to 6 months at -80°C.
-
-
Q4: Can I dissolve this compound directly in aqueous buffers?
-
A4: While it has some solubility in water (2 mg/mL), it is generally recommended to first dissolve the compound in DMSO to create a concentrated stock solution and then dilute this stock into your aqueous buffer of choice. This helps to avoid precipitation issues.
-
Troubleshooting Common Issues:
The following decision tree can help you troubleshoot common problems related to solubility and stability.
Caption: A decision tree to guide troubleshooting of common solubility and stability problems.
References
Preventing degradation of BPR1J-097 in experiments
Welcome to the technical support center for BPR1J-097. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of BPR1J-097 in experiments, with a focus on preventing its degradation and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the use of BPR1J-097.
Q1: My BPR1J-097 solution has changed color. What does this indicate?
A change in the color of your BPR1J-097 solution may indicate chemical degradation. This can be caused by exposure to light, elevated temperatures, or prolonged storage in solution. It is recommended to prepare fresh solutions for your experiments and to store stock solutions protected from light.
Q2: I am observing inconsistent results in my cell-based assays with BPR1J-097. What could be the cause?
Inconsistent results can stem from several factors:
-
Compound Degradation: BPR1J-097, like many small molecules, can degrade in aqueous cell culture media over the course of a long experiment. It is advisable to assess the stability of BPR1J-097 in your specific media and experimental conditions. Consider minimizing the incubation time or refreshing the media with a new compound during long-term experiments.
-
Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) in your assay is consistent across all conditions and is at a level that does not affect cell viability or function.[1] It is crucial to include a vehicle control in your experiments.
-
Cell Passage Number: High passage numbers can lead to phenotypic drift in cell lines, potentially altering their sensitivity to inhibitors. It is best to use cells within a consistent and low passage number range.
Q3: I suspect my BPR1J-097 is degrading. How can I assess its stability?
To assess the stability of BPR1J-097 in your experimental conditions, you can perform a time-course experiment. Prepare your working solution of BPR1J-097 in the relevant buffer or cell culture medium and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO₂). At various time points (e.g., 0, 2, 6, 12, 24 hours), take an aliquot and analyze it by High-Performance Liquid Chromatography (HPLC) to monitor for the appearance of degradation peaks and a decrease in the parent compound peak.
Q4: What are the optimal storage conditions for BPR1J-097?
-
Solid Form: BPR1J-097 hydrochloride powder should be stored at -4°C, sealed from moisture, and protected from light.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. Before use, thaw the aliquot at room temperature and ensure the compound is fully dissolved by vortexing.
Troubleshooting Guide: Preventing BPR1J-097 Degradation
This guide provides a systematic approach to minimizing the degradation of BPR1J-097 during your experiments.
| Potential Cause of Degradation | Recommended Prevention Strategy | Experimental Validation |
| Hydrolysis | BPR1J-097 contains a sulfonamide group, which can be susceptible to hydrolysis, particularly under acidic conditions.[2][3] Maintain a neutral pH in your experimental buffers and media. Avoid prolonged incubation in acidic solutions. | Perform a stability study of BPR1J-097 in buffers of varying pH (e.g., pH 4, 7, 9) and analyze by HPLC over time. |
| Photodegradation | The pyrazole moiety in BPR1J-097 may be susceptible to photodegradation upon exposure to UV or visible light.[4][5] Protect all solutions containing BPR1J-097 from light by using amber vials or by wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures. | Expose a solution of BPR1J-097 to light for a defined period and compare its HPLC profile to a light-protected control. |
| Oxidation | Exposure to air and reactive oxygen species can lead to oxidative degradation. | When preparing stock solutions, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing. |
| Instability in Aqueous Media | Small molecules can be unstable in cell culture media, especially at 37°C. | Assess the stability of BPR1J-097 in your specific cell culture medium over the time course of your experiment using HPLC. |
Experimental Protocols
Protocol 1: Preparation of BPR1J-097 Stock Solution
Materials:
-
This compound (powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or amber vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of BPR1J-097 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly to dissolve the compound. Gentle warming and brief sonication can aid in dissolution.
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Western Blot Analysis of FLT3 and STAT5 Phosphorylation
This protocol is adapted from established methods for analyzing FLT3 inhibitor activity.[6][7][8]
Materials:
-
FLT3-ITD positive AML cell line (e.g., MV4-11, MOLM-13)
-
Complete cell culture medium
-
BPR1J-097 stock solution
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in a multi-well plate.
-
Allow cells to adhere or recover overnight.
-
Treat cells with varying concentrations of BPR1J-097 or DMSO vehicle control for the desired time (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Harvest cells and wash once with ice-cold PBS.
-
Lyse the cell pellet with ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
-
Western Blotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Visualizations
BPR1J-097 Mechanism of Action
Caption: BPR1J-097 inhibits FLT3 autophosphorylation and downstream signaling.
Experimental Workflow for Assessing BPR1J-097 Stability
Caption: Workflow for determining the experimental stability of BPR1J-097.
Troubleshooting Logic for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]
Interpreting BPR1J-097 dose-response curves
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for interpreting dose-response curves of BPR1J-097, a novel and potent Fms-like tyrosine kinase 3 (FLT3) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is BPR1J-097 and what is its mechanism of action?
BPR1J-097 is a novel, small-molecule inhibitor of FLT3 kinase.[1][2] Its primary mechanism of action is the inhibition of FLT3 phosphorylation, which in turn disrupts downstream signaling pathways, such as the STAT5 pathway, that are critical for the proliferation and survival of certain cancer cells, particularly in Acute Myeloid Leukemia (AML).[1] BPR1J-097 has demonstrated potent inhibitory activity against wild-type FLT3 as well as clinically relevant mutants like FLT3-ITD (internal tandem duplication) and FLT3-D835Y.[1]
Q2: What are the typical IC50 and GC50 values for BPR1J-097?
The half-maximal inhibitory concentration (IC50) for FLT3 kinase activity is in the low nanomolar range. The 50% growth inhibition concentration (GC50) varies depending on the cell line and the presence of FLT3 mutations.
Q3: In which cancer cell lines has BPR1J-097 shown activity?
BPR1J-097 has demonstrated significant growth inhibitory effects in AML cell lines that are dependent on FLT3 signaling, such as MOLM-13 and MV4-11 cells.[1]
Q4: How does the potency of BPR1J-097 compare to other FLT3 inhibitors?
Studies have shown that BPR1J-097 exhibits greater potency in inhibiting the proliferation of FLT3-driven cells compared to other FLT3 inhibitors like sorafenib and ABT-869 in certain contexts.[1]
Interpreting BPR1J-097 Dose-Response Curves
A typical dose-response curve for BPR1J-097 will be sigmoidal (S-shaped) when plotting percentage inhibition against the log concentration of the compound. Key parameters to derive from this curve are the IC50/GC50 (potency) and the maximum inhibitory effect (efficacy).
Quantitative Data Summary
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (FLT3 Kinase Activity) | 11 nM | In vitro kinase assay | [1][3] |
| IC50 (FLT3-D835Y Kinase Activity) | 3 nM | In vitro kinase assay | [2] |
| GC50 (Growth Inhibition) | 21 ± 7 nM | MOLM-13 cells | [1] |
| GC50 (Growth Inhibition) | 46 ± 14 nM | MV4-11 cells | [1] |
Experimental Protocols
Cell Viability/Growth Inhibition Assay (MTS Assay)
This protocol outlines the determination of the GC50 of BPR1J-097 in AML cell lines.
-
Cell Seeding: Seed AML cells (e.g., MOLM-13, MV4-11) in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of appropriate growth medium.
-
Compound Preparation: Prepare a serial dilution of BPR1J-097 in DMSO. Further dilute these stock solutions in the growth medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.
-
Treatment: Add the diluted BPR1J-097 or vehicle control (DMSO in medium) to the wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control. Plot the percentage of inhibition against the log concentration of BPR1J-097 and fit a sigmoidal dose-response curve to determine the GC50 value.
Western Blot Analysis for FLT3 Phosphorylation
This protocol is for assessing the inhibitory effect of BPR1J-097 on FLT3 autophosphorylation.
-
Cell Treatment: Seed MOLM-13 or MV4-11 cells in a 6-well plate. Treat the cells with varying concentrations of BPR1J-097 for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-FLT3 and total FLT3 overnight at 4°C. A loading control like β-actin or GAPDH should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated FLT3 to total FLT3 at different BPR1J-097 concentrations.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in dose-response data | - Inconsistent cell seeding- Pipetting errors during compound dilution or addition- Edge effects in the 96-well plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be meticulous with dilutions.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
| No or weak response to BPR1J-097 | - Incorrect compound concentration- Degraded compound- Cell line does not have FLT3 activation- Insufficient incubation time | - Verify the calculations for dilutions.- Use a fresh stock of BPR1J-097.- Confirm the FLT3 status of your cell line (e.g., by sequencing or Western blot for phospho-FLT3).- Optimize the treatment duration. |
| Inconsistent Western blot results for p-FLT3 | - Inefficient protein extraction or denaturation- Suboptimal antibody concentration- Issues with protein transfer | - Ensure complete cell lysis and sample denaturation.- Titrate the primary antibody to find the optimal concentration.- Verify transfer efficiency using Ponceau S staining. |
| Unexpected cell death at low concentrations | - Off-target toxicity- Solvent (DMSO) toxicity | - Investigate potential off-target effects of BPR1J-097.- Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). |
Visualizations
References
Technical Support Center: Minimizing Toxicity in BPR1J-097 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing and managing potential toxicity during in vivo studies with the investigational compound BPR1J-097.
Disclaimer
BPR1J-097 is a hypothetical compound for the purpose of this guide. The information provided is based on general principles of in vivo toxicology for kinase inhibitors and common findings with this class of compounds. All experimental work should be conducted in accordance with institutional and national guidelines for animal welfare.
Troubleshooting Guides
Issue 1: Unexpected Mortality or Severe Morbidity at Planned Doses
Symptoms:
-
Rapid weight loss (>15-20% of initial body weight).
-
Lethargy, hunched posture, rough coat.
-
Labored breathing or respiratory distress.
-
Unexpected deaths in the treated group.
Possible Causes & Troubleshooting Steps:
-
Incorrect Dosing or Formulation:
-
Action: Double-check all dose calculations, stock solution concentrations, and dilution steps.
-
Action: Verify the stability and solubility of BPR1J-097 in the chosen vehicle. Precipitated compound can lead to inaccurate dosing and potential embolism if administered intravenously.
-
Protocol: See Experimental Protocol 1: Formulation and Dosing Verification.
-
-
Rapid On-Target Toxicity:
-
Action: The initial dose may be too high, leading to acute toxicity from exaggerated pharmacological effects.
-
Action: Conduct a dose range-finding study with a wider and lower dose range to establish the Maximum Tolerated Dose (MTD).
-
Protocol: See Experimental Protocol 2: Rapid Dose Range-Finding and MTD Determination.
-
-
Off-Target Toxicity:
-
Action: BPR1J-097 may be interacting with unintended biological targets.
-
Action: Review in vitro kinase profiling data. If unavailable, consider performing a broad kinase screen.
-
Action: Conduct a thorough literature search on the toxicities of compounds with similar chemical scaffolds.
-
Issue 2: Significant Body Weight Loss
Symptoms:
-
Consistent and significant dose-dependent decrease in body weight compared to the vehicle control group.
Possible Causes & Troubleshooting Steps:
-
Reduced Food and Water Intake:
-
Action: Monitor food and water consumption daily. The compound may be causing nausea or malaise.[1][2]
-
Action: Consider providing palatable, high-calorie food supplements or wet mash to encourage eating.
-
Action: If administering the compound by oral gavage, ensure the procedure is not causing undue stress, which can affect appetite.
-
-
Gastrointestinal (GI) Toxicity:
-
Action: Observe for signs of diarrhea or changes in fecal consistency.[1][3]
-
Action: At necropsy, perform a gross examination of the GI tract and collect tissues for histopathology.
-
Action: Consider co-administration of supportive care agents, such as anti-diarrheals, after consulting with a veterinarian.
-
Issue 3: Abnormal Hematological Findings
Symptoms:
-
Pale extremities (anemia).
-
Petechiae or spontaneous bleeding (thrombocytopenia).
-
Increased susceptibility to infections (neutropenia).
Possible Causes & Troubleshooting Steps:
-
Myelosuppression:
-
Action: This is a common on-target effect of kinase inhibitors that target pathways involved in hematopoietic cell proliferation.[1][3][4]
-
Action: Collect blood samples at multiple time points to characterize the kinetics of hematopoietic changes.
-
Action: Consider dose reduction or intermittent dosing schedules to allow for hematopoietic recovery.
-
Protocol: See Experimental Protocol 3: Hematological Monitoring.
-
Hypothetical Hematology Data for BPR1J-097
| Parameter | Vehicle Control (Day 14) | BPR1J-097 (10 mg/kg, Day 14) | BPR1J-097 (30 mg/kg, Day 14) | BPR1J-097 (100 mg/kg, Day 14) |
| White Blood Cells (x10³/µL) | 8.5 ± 1.2 | 6.2 ± 0.9 | 4.1 ± 0.7 | 2.5 ± 0.5 |
| Neutrophils (x10³/µL) | 3.5 ± 0.8 | 2.1 ± 0.5 | 1.0 ± 0.3 | 0.5 ± 0.2 |
| Red Blood Cells (x10⁶/µL) | 7.8 ± 0.5 | 7.1 ± 0.4 | 6.2 ± 0.6 | 5.1 ± 0.7 |
| Platelets (x10³/µL) | 950 ± 150 | 720 ± 120 | 450 ± 90 | 210 ± 60 |
Data are presented as mean ± standard deviation.
Issue 4: Elevated Liver Enzymes
Symptoms:
-
Increased levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) in serum.
Possible Causes & Troubleshooting Steps:
-
Hepatotoxicity:
-
Action: This can be caused by the parent compound or a reactive metabolite.
-
Action: Collect liver tissue for histopathological analysis to look for signs of necrosis, inflammation, or steatosis.
-
Action: Measure serum bilirubin and alkaline phosphatase to assess cholestatic injury.
-
Protocol: See Experimental Protocol 4: Clinical Chemistry and Liver Function Analysis.
-
Hypothetical Liver Function Test Data for BPR1J-097
| Parameter | Vehicle Control (Day 14) | BPR1J-097 (10 mg/kg, Day 14) | BPR1J-097 (30 mg/kg, Day 14) | BPR1J-097 (100 mg/kg, Day 14) |
| ALT (U/L) | 45 ± 10 | 60 ± 15 | 150 ± 40 | 450 ± 120 |
| AST (U/L) | 60 ± 12 | 85 ± 20 | 220 ± 60 | 680 ± 150 |
| Bilirubin (mg/dL) | 0.2 ± 0.1 | 0.2 ± 0.1 | 0.4 ± 0.2 | 0.8 ± 0.3 |
Data are presented as mean ± standard deviation.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for BPR1J-097 and how might this relate to its toxicity profile?
A1: BPR1J-097 is a potent and selective inhibitor of the FLT3 kinase. FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic progenitor cells.[4] Therefore, on-target toxicities are likely to be related to the suppression of normal hematopoiesis, leading to anemia, neutropenia, and thrombocytopenia. Off-target toxicities could affect other kinases and cellular pathways, potentially leading to gastrointestinal issues or liver enzyme elevations.
Q2: How can I proactively design my in vivo study to minimize toxicity?
A2:
-
Start with a dose-range finding study: This is critical to identify a range of doses that are tolerated.
-
Use a staggered start: Begin dosing a small number of animals in the highest dose group to identify any acute toxicity before dosing the entire cohort.
-
Implement a robust monitoring plan: Include daily body weight measurements, clinical observations, and regular blood sampling for hematology and clinical chemistry.
-
Consider alternative dosing schedules: If daily dosing is too toxic, explore intermittent schedules (e.g., 5 days on, 2 days off) to allow for physiological recovery.
Q3: My in vivo efficacy model requires long-term dosing, but toxicity is limiting the treatment duration. What can I do?
A3:
-
Dose Reduction: The simplest approach is to reduce the dose to a level that is better tolerated over the long term.
-
Intermittent Dosing: As mentioned above, this can be a very effective strategy.
-
Combination Therapy: Consider combining a lower, better-tolerated dose of BPR1J-097 with another anti-cancer agent that has a non-overlapping toxicity profile.
Q4: Are there any known class-effects for FLT3 inhibitors that I should be aware of?
A4: Yes, FLT3 inhibitors as a class are associated with several common toxicities. These include myelosuppression, gastrointestinal toxicity (nausea, diarrhea), and in some cases, cardiac toxicities such as QT interval prolongation.[1][2][4] It is advisable to include electrocardiogram (ECG) monitoring in early toxicology studies if possible.
Experimental Protocols
Protocol 1: Formulation and Dosing Verification
-
Solubility Testing: Determine the solubility of BPR1J-097 in various common vehicles (e.g., saline, 5% DMSO in saline, 0.5% methylcellulose) to select an appropriate one.
-
Formulation Preparation: Prepare the dosing formulation on the day of use unless stability data supports longer storage. Ensure the compound is fully dissolved or uniformly suspended.
-
Concentration Verification: After preparation, take an aliquot of the highest and lowest concentration formulations and analyze them via HPLC or LC-MS to confirm the concentration is within ±10% of the target.
-
Visual Inspection: Before each administration, visually inspect the formulation for any precipitation or phase separation.
Protocol 2: Rapid Dose Range-Finding and MTD Determination
-
Animal Model: Use a small number of animals (e.g., n=2-3 per group) of the same strain and sex as the planned efficacy study.
-
Dose Selection: Select a wide range of doses (e.g., 10, 30, 100, 300 mg/kg), typically spaced by a factor of 3. Include a vehicle control group.
-
Administration: Administer the compound daily for 5-7 days.
-
Monitoring: Record body weight and detailed clinical observations daily.
-
Endpoint: The MTD is typically defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of distress.
Protocol 3: Hematological Monitoring
-
Blood Collection: Collect 50-100 µL of whole blood via a suitable method (e.g., tail vein, saphenous vein) into EDTA-coated tubes.
-
Time Points: Collect samples at baseline (before the first dose), mid-study (e.g., day 7), and at the terminal endpoint.
-
Analysis: Analyze the samples using an automated hematology analyzer calibrated for the species being studied.
-
Parameters: Key parameters to assess include white blood cell count (with differential), red blood cell count, hemoglobin, hematocrit, and platelet count.
Protocol 4: Clinical Chemistry and Liver Function Analysis
-
Blood Collection: Collect 100-200 µL of whole blood into serum separator tubes.
-
Sample Processing: Allow the blood to clot, then centrifuge to separate the serum.
-
Time Points: Collect samples at the same time points as for hematology.
-
Analysis: Analyze the serum using an automated clinical chemistry analyzer.
-
Parameters: Key liver function markers include ALT and AST. Key kidney function markers include blood urea nitrogen (BUN) and creatinine.
Visualizations
Caption: Simplified signaling pathway of BPR1J-097 action and on-target toxicity.
References
- 1. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 2. onclive.com [onclive.com]
- 3. Management of toxicities associated with targeted therapies for acute myeloid leukemia: when to push through and when to stop - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3 INHIBITORS: RECENT ADVANCES AND PROBLEMS FOR CLINICAL APPLICATION - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Inconsistent BPR1J-097 Experimental Results: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter when working with the FLT3 inhibitor, BPR1J-097. The information is tailored for researchers, scientists, and drug development professionals aiming to achieve consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that can lead to inconsistent results in a question-and-answer format.
Q1: Why am I observing variable IC50 or GC50 values for BPR1J-097 in my cell viability assays?
A1: Inconsistent IC50 or GC50 values in cell viability assays (e.g., MTT, MTS) can arise from several factors. Below is a summary of potential causes and solutions.
| Potential Cause | Recommendation |
| Compound Solubility/Stability | BPR1J-097 is typically dissolved in DMSO for a stock solution. Ensure the final DMSO concentration in your cell culture medium is consistent across experiments and ideally below 0.5% to avoid solvent-induced cytotoxicity. Prepare fresh dilutions from the stock for each experiment, as the compound's stability in aqueous media over time may vary.[1][2] |
| Cell Line Integrity | Use low-passage number cells and regularly check for mycoplasma contamination. Cell lines can exhibit genetic drift over time, potentially altering their sensitivity to inhibitors. Ensure you are using the appropriate FLT3-driven AML cell lines, such as MOLM-13 or MV4-11, which have been previously characterized for their response to BPR1J-097.[3] |
| Lot-to-Lot Variability | There can be variability between different lots of BPR1J-097. It is advisable to purchase a sufficient quantity from a single lot for a series of experiments. If you must switch lots, perform a bridging experiment to compare the potency of the new lot against the old one.[4][5][6] |
| Assay-Specific Parameters | Ensure consistent cell seeding density, incubation times, and reagent concentrations. For MTT assays, the timing of adding the MTT reagent and the solubilization of formazan crystals are critical for reproducible results. |
Q2: I'm not seeing the expected decrease in FLT3 or STAT5 phosphorylation after BPR1J-097 treatment in my Western blots. What could be the problem?
A2: A lack of effect on the phosphorylation of target proteins is a common issue. The following table outlines potential reasons and troubleshooting steps.
| Potential Cause | Recommendation |
| Suboptimal Treatment Conditions | The inhibitory effect of BPR1J-097 on FLT3 and STAT5 phosphorylation can be transient. Optimize the treatment duration and concentration. A 2-hour incubation has been shown to be effective.[3] Perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell line and experimental setup. |
| Sample Preparation | The phosphorylation state of proteins is highly labile. It is crucial to work quickly and on ice during cell lysis. Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation of your target proteins. |
| Antibody Performance | Ensure your primary antibodies for phospho-FLT3 and phospho-STAT5 are validated for Western blotting and are specific. Use a positive control, such as lysates from untreated FLT3-activated cells, to confirm antibody performance. Block the membrane with Bovine Serum Albumin (BSA) instead of milk, as phosphoproteins can sometimes be masked by casein in milk. |
| Western Blotting Technique | Inconsistent transfer, high background, or weak signals can obscure the results. Ensure complete and even transfer of proteins to the membrane. Optimize antibody concentrations and washing steps to improve the signal-to-noise ratio.[7][8][9][10][11] |
Q3: My BPR1J-097 results are inconsistent between different AML cell lines. Why is this happening?
A3: The cellular context is critical for the activity of any targeted inhibitor.
| Potential Cause | Recommendation |
| FLT3 Mutation Status | BPR1J-097 is a potent inhibitor of FLT3, particularly activating mutants like FLT3-ITD and D835Y.[3] Its efficacy will be significantly lower in cell lines that do not harbor these activating mutations or do not rely on the FLT3 signaling pathway for survival.[12][13] Verify the FLT3 mutation status of your cell lines. |
| Off-Target Effects | Like many kinase inhibitors, BPR1J-097 may have off-target effects that can vary between different cell lines, leading to inconsistent phenotypes.[14][15][16][17][18] Consider using a secondary, structurally different FLT3 inhibitor to confirm that the observed phenotype is due to on-target inhibition of FLT3. |
| Drug Resistance Mechanisms | Cells can develop resistance to FLT3 inhibitors through various mechanisms, including the activation of bypass signaling pathways.[14][16] If you are culturing cells for extended periods with the inhibitor, you may be selecting for a resistant population. |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for assessing the effect of BPR1J-097 on the viability of AML cell lines.
-
Materials:
-
FLT3-dependent AML cell lines (e.g., MOLM-13, MV4-11)
-
Complete cell culture medium
-
BPR1J-097
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.[19]
-
Prepare a 10 mM stock solution of BPR1J-097 in DMSO.
-
Perform serial dilutions of the BPR1J-097 stock solution in complete medium to achieve the desired final concentrations. Include a vehicle control (DMSO only) at the same final concentration as the highest BPR1J-097 concentration.
-
Remove the medium from the wells and add 100 µL of the diluted BPR1J-097 or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well.
-
Incubate the plate at 37°C for at least 4 hours, or until the formazan crystals are fully dissolved.
-
Read the absorbance at 570 nm using a microplate reader.
-
2. Western Blot for Phospho-FLT3 and Phospho-STAT5
This protocol is for detecting changes in the phosphorylation status of FLT3 and its downstream target STAT5.
-
Materials:
-
FLT3-dependent AML cell lines
-
BPR1J-097
-
DMSO
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells at an appropriate density and allow them to adhere or stabilize overnight.
-
Treat cells with the desired concentrations of BPR1J-097 or vehicle control (DMSO) for 2 hours.
-
After treatment, place the plates on ice and wash the cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
For analysis, quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Caption: BPR1J-097 signaling pathway.
Caption: Western blot experimental workflow.
Caption: Troubleshooting logical relationships.
References
- 1. Cell culture media impact on drug product solution stability [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of medium properties and additives on antibody stability and accumulation in suspended plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lot-to-lot variability in HLA antibody screening using a multiplexed bead-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lot‐to‐lot variability in HLA antibody screening using a multiplexed bead‐based assay | Semantic Scholar [semanticscholar.org]
- 7. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 8. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 9. bosterbio.com [bosterbio.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. ashpublications.org [ashpublications.org]
- 13. FLT3 mutations in acute myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Counter-Therapeutic Strategies for Resistance of FLT3 Inhibitors in Acute Myeloid Leukemia [mdpi.com]
- 15. A Review of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Developments and challenges of FLT3 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. MTT (Assay protocol [protocols.io]
Technical Support Center: BPR1J-097 in AML Research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with BPR1J-097, a potent FLT3 kinase inhibitor for Acute Myeloid Leukemia (AML) research.
Frequently Asked Questions (FAQs)
Q1: What is BPR1J-097 and what is its mechanism of action in AML?
A1: BPR1J-097 is a novel, potent small-molecule inhibitor of Fms-like tyrosine kinase 3 (FLT3).[1][2] In AML, activating mutations in FLT3 are a major driver of leukemogenesis. BPR1J-097 exerts its anti-leukemic effect by inhibiting the kinase activity of both wild-type and mutated FLT3, including internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[1][2] This inhibition blocks downstream signaling pathways, such as the STAT5 pathway, leading to the induction of apoptosis in FLT3-driven AML cells.[1][2]
Q2: Which AML cell lines are sensitive to BPR1J-097?
A2: AML cell lines harboring FLT3-ITD mutations, such as MOLM-13 and MV4-11, are particularly sensitive to BPR1J-097.[1][2] The 50% growth inhibition concentrations (GC50) for these cell lines have been reported to be in the nanomolar range.
Q3: What are the expected IC50 and GC50 values for BPR1J-097 in sensitive AML cell lines?
A3: The 50% inhibitory concentration (IC50) for BPR1J-097 to inhibit FLT3 kinase activity is in the range of 1-10 nM.[1][2] The 50% growth inhibition concentrations (GC50s) are approximately 21 ± 7 nM for MOLM-13 cells and 46 ± 14 nM for MV4-11 cells.[1][2]
Troubleshooting Guide
This guide addresses potential issues researchers may encounter during their experiments with BPR1J-097, with a focus on unexpected resistance.
Issue 1: Reduced or loss of BPR1J-097 efficacy in AML cell cultures over time.
This could indicate the development of acquired resistance. The most common mechanisms of resistance to FLT3 inhibitors can be categorized as on-target (related to the FLT3 gene itself) or off-target (activation of alternative survival pathways).
Possible Cause 1.1: On-Target Resistance - Secondary FLT3 Mutations
-
Explanation: Prolonged exposure to an FLT3 inhibitor can lead to the selection of AML cells with secondary mutations in the FLT3 kinase domain. These mutations can interfere with the binding of BPR1J-097 to the FLT3 protein. Common resistance-conferring mutations for other FLT3 inhibitors have been identified at the "gatekeeper" residue F691 and in the activation loop at residue D835.[3][4]
-
Troubleshooting/Investigation:
-
Sanger Sequencing: Sequence the FLT3 kinase domain in your resistant cell population to identify potential mutations.
-
Western Blot Analysis: Check if BPR1J-097 can still inhibit FLT3 autophosphorylation in the resistant cells. A lack of inhibition suggests a binding site mutation.
-
Possible Cause 1.2: Off-Target Resistance - Activation of Bypass Signaling Pathways
-
Explanation: AML cells can develop resistance by activating other signaling pathways that promote survival and proliferation, thereby bypassing their dependency on FLT3 signaling.[5][6] The most frequently implicated pathways are the RAS/MAPK and PI3K/Akt/mTOR pathways.[1][3][7]
-
Troubleshooting/Investigation:
-
Western Blot Analysis: Profile the activation status (i.e., phosphorylation levels) of key proteins in bypass pathways, such as p-ERK, p-Akt, and p-mTOR, in both your sensitive and resistant cell lines, with and without BPR1J-097 treatment.
-
Combination Therapy: Test the efficacy of combining BPR1J-097 with inhibitors of the identified activated bypass pathway (e.g., a MEK inhibitor for the RAS/MAPK pathway or a PI3K/mTOR inhibitor).
-
Possible Cause 1.3: Microenvironment-Mediated Resistance
-
Explanation: Soluble factors secreted by bone marrow stromal cells, such as FLT3 ligand (FL) and fibroblast growth factor 2 (FGF2), can promote the survival of AML cells in the presence of FLT3 inhibitors.[1]
-
Troubleshooting/Investigation:
-
Co-culture Experiments: Co-culture your AML cells with a stromal cell line (e.g., HS-5) and assess the efficacy of BPR1J-097.
-
Cytokine Supplementation: Add recombinant FL or FGF2 to your AML cell culture medium and determine if it reduces the cytotoxic effect of BPR1J-097.
-
Issue 2: Inconsistent results in in-vivo xenograft studies.
-
Explanation: Variability in tumor growth and response to treatment in xenograft models can be influenced by several factors, including the mouse strain, the site of injection, and the viability of the injected cells.
-
Troubleshooting/Investigation:
-
Optimize Xenograft Protocol: Ensure a consistent protocol for cell preparation and injection. An improved protocol for establishing AML patient-derived xenografts (PDXs) has been described, which may also be applicable to cell line-derived xenografts.[8]
-
Monitor Engraftment: Regularly monitor tumor engraftment and burden using methods like bioluminescence imaging or flow cytometry for hCD45+ cells in peripheral blood.[9][10]
-
Data Presentation
Table 1: In Vitro Efficacy of BPR1J-097 in FLT3-ITD AML Cell Lines
| Cell Line | GC50 (nM) | Reference |
| MOLM-13 | 21 ± 7 | [1][2] |
| MV4-11 | 46 ± 14 | [1][2] |
Table 2: Hypothetical Western Blot Densitometry Data in a BPR1J-097-Resistant Cell Line
| Treatment | p-FLT3 (Relative Intensity) | p-STAT5 (Relative Intensity) | p-ERK (Relative Intensity) |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.50 |
| BPR1J-097 (100 nM) | 0.85 | 0.90 | 1.45 |
This hypothetical data illustrates a scenario where BPR1J-097 fails to significantly inhibit p-FLT3 and p-STAT5, and where p-ERK levels are elevated, suggesting a potential RAS/MAPK bypass mechanism.
Experimental Protocols
1. Generation of a BPR1J-097 Resistant AML Cell Line
This protocol describes a general method for developing a drug-resistant cell line through continuous exposure to escalating drug concentrations.[11][12][13]
-
Initial Culture: Culture a sensitive AML cell line (e.g., MOLM-13) in standard conditions (RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin).
-
Determine Initial IC50: Perform a dose-response curve to establish the baseline IC50 of BPR1J-097 for the parental cell line.
-
Induction of Resistance:
-
Continuously expose the cells to BPR1J-097 at a concentration equal to the IC50.
-
Monitor cell viability. Initially, a significant portion of the cells will die.
-
Allow the surviving cells to repopulate.
-
Once the cell population has recovered and is proliferating steadily in the presence of the drug, gradually increase the concentration of BPR1J-097 (e.g., by 1.5 to 2-fold).
-
Repeat this process of recovery and dose escalation over several months.
-
-
Establishment and Maintenance: Once the cells can proliferate in a significantly higher concentration of BPR1J-097 (e.g., >10-fold the initial IC50), the resistant line is established. Maintain the resistant cell line in a medium containing a constant concentration of BPR1J-097 to preserve the resistant phenotype.
2. Western Blot Analysis of FLT3 and Downstream Signaling
This protocol outlines the steps for analyzing the phosphorylation status of FLT3 and its downstream targets.[14][15]
-
Cell Lysis:
-
Treat sensitive and resistant AML cells with BPR1J-097 or vehicle (DMSO) for the desired time.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-ERK, anti-ERK) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
-
3. Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effect of BPR1J-097.[16][17][18]
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^5 cells/mL.
-
Drug Treatment: Add serial dilutions of BPR1J-097 to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 0.04 M HCl in isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: BPR1J-097 inhibits FLT3 signaling, leading to apoptosis.
Caption: Workflow for troubleshooting BPR1J-097 resistance.
References
- 1. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 5. ashpublications.org [ashpublications.org]
- 6. cancernetwork.com [cancernetwork.com]
- 7. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AML Mouse Xenograft Model [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Cell Viability Assay Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Improving the Bioavailability of BPR1J-097
For researchers, scientists, and drug development professionals utilizing the novel FLT3 kinase inhibitor, BPR1J-097, achieving optimal and consistent in vivo exposure is critical for successful experimental outcomes. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the bioavailability of BPR1J-097 and similar kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is known about the intrinsic bioavailability of BPR1J-097?
A1: The initial preclinical studies on BPR1J-097 reported that it possesses a "favourable pharmacokinetic property" in murine xenograft models.[1][2] However, specific oral bioavailability percentages have not been publicly disclosed. It is important to note that a related class of pyrazole compounds was reported to have poor bioavailability, which limited their clinical development, suggesting that this could be a potential challenge for this compound series.[3]
Q2: What are the likely factors that could limit the oral bioavailability of BPR1J-097?
A2: Like many small molecule kinase inhibitors, the oral bioavailability of BPR1J-097 may be limited by two primary factors:
-
Low Aqueous Solubility: BPR1J-097 hydrochloride has reported solubility of 2 mg/mL in water with sonication, which may be pH-dependent and could limit its dissolution in the gastrointestinal tract.
-
Poor Permeability: The molecule's chemical structure may subject it to efflux by intestinal transporters such as P-glycoprotein (P-gp), which actively pumps the drug out of intestinal cells and back into the gut lumen, reducing net absorption.
Q3: How can I improve the solubility of BPR1J-097 for in vivo experiments?
A3: Several formulation strategies can be employed to enhance the solubility of BPR1J-097 for oral administration in preclinical models. These include:
-
Co-solvent Systems: Utilizing a mixture of solvents such as DMSO, polyethylene glycol (PEG), and Tween 80 can help to keep the compound in solution in an aqueous environment.
-
Cyclodextrins: Encapsulating BPR1J-097 within cyclodextrin molecules can significantly increase its aqueous solubility.
-
Lipid-Based Formulations: Formulating the compound in lipids, oils, or self-emulsifying drug delivery systems (SEDDS) can improve its solubilization and absorption through the lymphatic system.[4]
-
Amorphous Solid Dispersions: Creating a solid dispersion of BPR1J-097 in a polymer matrix can prevent its crystallization and enhance its dissolution rate.
Q4: Are there chemical modification strategies to improve the bioavailability of this compound series?
A4: Yes, structural modification of the parent compound is a viable strategy. For instance, BPR1J-340, a derivative of the BPR1J-097 series, was developed through chemical modification and demonstrated superior in vivo efficacy at a lower dose compared to BPR1J-097, which may be indicative of improved bioavailability.[5] This suggests that medicinal chemistry efforts can lead to next-generation compounds with more favorable pharmacokinetic profiles.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low and variable plasma concentrations after oral administration. | Poor aqueous solubility leading to incomplete dissolution. | 1. Optimize the formulation vehicle: Experiment with different solubilizing excipients such as co-solvents (e.g., PEG 400, Tween 80), cyclodextrins (e.g., HP-β-CD), or lipid-based formulations. 2. Particle size reduction: If working with a solid form, consider micronization or nanomilling to increase the surface area for dissolution. |
| High inter-individual variability in drug exposure. | Food effects, inconsistent dosing technique, or formulation instability. | 1. Standardize feeding conditions: Fast animals overnight before dosing to minimize the impact of food on absorption. 2. Ensure consistent administration: Use precise oral gavage techniques. 3. Check formulation stability: Ensure the compound remains in solution or suspension throughout the dosing period. |
| Discrepancy between in vitro potency and in vivo efficacy. | Poor absorption and/or rapid first-pass metabolism. | 1. Assess permeability: Conduct an in vitro Caco-2 permeability assay to determine if BPR1J-097 is a substrate for efflux transporters like P-gp. If it is, consider co-administration with a P-gp inhibitor (for research purposes only) to assess the impact on absorption. 2. Alternative routes of administration: For initial efficacy studies where oral bioavailability is a significant hurdle, consider intraperitoneal (IP) or subcutaneous (SC) administration to bypass first-pass metabolism. |
| Suspected rapid metabolism. | Extensive metabolism in the liver (first-pass effect). | 1. In vitro metabolism studies: Use liver microsomes to assess the metabolic stability of BPR1J-097. 2. Pharmacokinetic studies with IV administration: Compare the pharmacokinetic profile after intravenous (IV) and oral administration to calculate the absolute oral bioavailability and understand the extent of first-pass metabolism. |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This assay is used to predict intestinal drug absorption and identify potential P-gp substrates.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to form a differentiated monolayer.
-
Transport Buffer: A transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) is used.
-
Apical to Basolateral (A-B) Transport (Absorption):
-
Add BPR1J-097 solution to the apical (upper) chamber.
-
At predetermined time points, collect samples from the basolateral (lower) chamber.
-
-
Basolateral to Apical (B-A) Transport (Efflux):
-
Add BPR1J-097 solution to the basolateral chamber.
-
At the same time points, collect samples from the apical chamber.
-
-
Analysis: Quantify the concentration of BPR1J-097 in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters.
-
Data Interpretation:
| Papp (A-B) (x 10⁻⁶ cm/s) | Predicted Absorption |
| < 1 | Low |
| 1 - 10 | Moderate |
| > 10 | High |
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a basic study to determine the oral bioavailability of BPR1J-097.
Methodology:
-
Animal Model: Use a suitable mouse strain (e.g., BALB/c or NOD/SCID).
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 1-5 mg/kg).
-
Group 2: Oral gavage (PO) administration (e.g., 10-50 mg/kg).
-
-
Formulation: Prepare a suitable formulation for both IV and PO administration (see solubility improvement strategies).
-
Dosing: Administer the compound to each group.
-
Blood Sampling: Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.
-
Plasma Preparation: Process the blood to obtain plasma and store at -80°C.
-
Analysis: Quantify BPR1J-097 concentration in plasma samples using LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life.
-
Bioavailability Calculation:
-
Oral Bioavailability (F%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Visualizations
Caption: Factors Affecting Oral Bioavailability of BPR1J-097.
Caption: A logical workflow for troubleshooting and improving the in vivo bioavailability of BPR1J-097.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of the Antitumor Effects of BPR1J-340, a Potent and Selective FLT3 Inhibitor, Alone or in Combination with an HDAC Inhibitor, Vorinostat, in AML Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting BPR1J-097 treatment duration for optimal effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the treatment duration of BPR1J-097 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration and treatment duration for BPR1J-097 in cell-based assays?
A1: The optimal concentration and treatment duration for BPR1J-097 are highly dependent on the cell line and the specific biological question being investigated. As a starting point, we recommend performing a dose-response experiment to determine the IC50 value in your cell line of interest. Published data for the FLT3-ITD positive AML cell lines MOLM-13 and MV4-11 show 50% growth inhibition concentrations (GC50s) of 21±7 nM and 46±14 nM, respectively.[1]
For treatment duration, a time-course experiment is crucial. We recommend testing a range of time points (e.g., 6, 12, 24, 48, and 72 hours) to determine the optimal window for observing the desired effect, whether it be inhibition of FLT3 phosphorylation, induction of apoptosis, or cell cycle arrest.
Q2: How can I confirm that BPR1J-097 is inhibiting its target, FLT3, in my cells?
A2: Target engagement can be confirmed by assessing the phosphorylation status of FLT3 and its downstream signaling proteins. A western blot analysis is a standard method for this. You should observe a decrease in the phosphorylation of FLT3 and key downstream effectors like STAT5 following BPR1J-097 treatment.[1] A short treatment duration (e.g., 2-4 hours) is often sufficient to observe changes in phosphorylation.[2]
Q3: My cells are not showing the expected apoptotic response to BPR1J-097. What are the possible reasons?
A3: Several factors could contribute to a lack of apoptotic response:
-
Suboptimal Treatment Duration: Apoptosis is a dynamic process, and the peak of apoptotic events can vary between cell lines. It is possible that the chosen time point is too early or too late to detect a significant increase in apoptosis. We recommend performing a time-course experiment (e.g., 12, 24, 48, 72 hours) and using an early-stage apoptosis marker (like Annexin V) in conjunction with a late-stage marker (like cleaved PARP or TUNEL).
-
Incorrect Dosage: The concentration of BPR1J-097 may be too low to induce apoptosis. Refer to your dose-response curve to ensure you are using a concentration at or above the IC50.
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to FLT3 inhibitors. This could be due to mutations in the FLT3 gene or activation of alternative survival pathways.
-
Experimental Variability: Ensure consistency in cell passage number, seeding density, and reagent quality.
Q4: What are the key signaling pathways affected by BPR1J-097 that I should investigate?
A4: BPR1J-097 is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1] The primary signaling pathway to investigate is the FLT3 signaling cascade. Upon inhibition of FLT3, you should expect to see a reduction in the phosphorylation of downstream targets such as STAT5.[1] Depending on the cellular context, effects on other pathways like MAPK/ERK and PI3K/Akt may also be observed.
Troubleshooting Guides
Problem: High variability in results between replicate experiments.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Culture Conditions | Maintain a consistent cell passage number, seeding density, and growth phase for all experiments. Ensure media and supplements are of high quality and not expired. |
| Drug Instability | Prepare fresh stock solutions of BPR1J-097 regularly. Store the stock solution at the recommended temperature and protect it from light. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure thorough mixing of the drug in the culture medium. |
Problem: Unexpected cell morphology or toxicity.
| Possible Cause | Recommended Solution |
| Solvent Toxicity | If using a solvent like DMSO to dissolve BPR1J-097, ensure the final concentration in the culture medium is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle control (media with solvent only) in all experiments. |
| Off-Target Effects | At very high concentrations, BPR1J-097 may have off-target effects. Use the lowest effective concentration determined from your dose-response experiments. |
| Contamination | Regularly check cell cultures for signs of microbial contamination. |
Data Presentation
Table 1: In Vitro Activity of BPR1J-097 in AML Cell Lines
| Cell Line | FLT3 Mutation Status | GC50 (nM) | Reference |
| MOLM-13 | FLT3-ITD | 21 ± 7 | [1] |
| MV4-11 | FLT3-ITD | 46 ± 14 | [1] |
Table 2: Recommended Time Points for Various Cellular Assays
| Assay | Recommended Time Points | Rationale |
| FLT3 Phosphorylation | 0.5, 1, 2, 4 hours | Rapid onset of kinase inhibition. |
| Cell Viability (e.g., MTT, CellTiter-Glo) | 24, 48, 72 hours | Allows for sufficient time to observe effects on cell proliferation. |
| Apoptosis (Annexin V/PI) | 12, 24, 48 hours | Captures both early and late stages of apoptosis. |
| Western Blot (Cleaved PARP, Cleaved Caspase-3) | 24, 48, 72 hours | Detects markers of late-stage apoptosis. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Treatment Duration
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase throughout the experiment.
-
Drug Treatment: Treat cells with BPR1J-097 at a concentration 1-2 times the predetermined IC50 value. Include a vehicle-treated control group.
-
Time Points: Harvest cells at various time points (e.g., 6, 12, 24, 48, and 72 hours) post-treatment.
-
Endpoint Analysis: Analyze the desired endpoint at each time point. For example, for apoptosis, you could use Annexin V/PI staining followed by flow cytometry.
-
Data Analysis: Plot the percentage of apoptotic cells (or other relevant metric) against time to identify the time point with the maximal effect.
Protocol 2: Western Blot for FLT3 Signaling Pathway
-
Cell Treatment: Treat cells with BPR1J-097 at the desired concentration for a short duration (e.g., 2 hours).
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use appropriate secondary antibodies and a chemiluminescent or fluorescent detection system to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the change in phosphorylation levels upon treatment with BPR1J-097.
Mandatory Visualizations
Caption: BPR1J-097 inhibits the FLT3 signaling pathway.
Caption: Workflow for optimizing BPR1J-097 treatment conditions.
Caption: A logical approach to troubleshooting BPR1J-097 experiments.
References
Validation & Comparative
BPR1J-097 Hydrochloride: A Comparative Analysis Against Other FLT3 Inhibitors in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BPR1J-097 Hydrochloride with other prominent FMS-like tyrosine kinase 3 (FLT3) inhibitors used in the research and clinical management of Acute Myeloid Leukemia (AML). The following sections present a detailed analysis of their performance, supported by experimental data, to assist researchers in making informed decisions for their preclinical and clinical studies.
Introduction to FLT3 Inhibition in AML
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in AML, leading to constitutive activation of the kinase and driving leukemogenesis. This makes FLT3 an attractive therapeutic target. FLT3 inhibitors are broadly classified into two types based on their binding mode: Type I inhibitors bind to the active conformation of the kinase, inhibiting both FLT3-ITD and FLT3-TKD mutations, while Type II inhibitors bind to the inactive conformation and are primarily effective against FLT3-ITD mutations.
BPR1J-097 is a novel and potent FLT3 inhibitor.[1][2] Its hydrochloride salt form is noted for enhanced water solubility and stability.[1] This guide compares this compound to other well-established FLT3 inhibitors such as the second-generation inhibitors quizartinib and gilteritinib, and the first-generation multi-kinase inhibitor sorafenib.
Comparative Efficacy and Potency
The potency of FLT3 inhibitors is a key determinant of their therapeutic potential. This is typically measured by the half-maximal inhibitory concentration (IC50) in both biochemical and cellular assays.
Biochemical Inhibitory Activity
The following table summarizes the biochemical inhibitory activity of BPR1J-097 and other selected FLT3 inhibitors against the wild-type (WT) FLT3 kinase.
| Inhibitor | Type | FLT3-WT IC50 |
| BPR1J-097 | Not Specified | 11 nM[1][2] |
| Gilteritinib | Type I | 0.29 nM[3] |
| Quizartinib | Type II | Kd = 1.6 nM[4] |
| Sorafenib | Type II | 58 nM |
Cellular Activity in FLT3-Mutant Cell Lines
The efficacy of these inhibitors in a cellular context is crucial for understanding their potential clinical utility. The table below presents the cellular growth inhibition (GI50) or IC50 values in AML cell lines harboring FLT3-ITD mutations, such as MV4-11 and MOLM-13.
| Inhibitor | Cell Line | FLT3 Mutation | Proliferation Inhibition (GI50/IC50) |
| BPR1J-097 | MOLM-13 | FLT3-ITD | 21 ± 7 nM[2] |
| MV4-11 | FLT3-ITD | 46 ± 14 nM[2] | |
| Gilteritinib | MV4-11 | FLT3-ITD | 0.92 nM |
| Quizartinib | MV4-11 | FLT3-ITD | 0.56 nM[4] |
| Sorafenib | FLT3-ITD primary cells | FLT3-ITD | ~10 nM[5] |
Kinase Selectivity Profile
A critical aspect of a kinase inhibitor's therapeutic index is its selectivity. Inhibition of off-target kinases can lead to unwanted side effects.
| Inhibitor | Key Targets | Notable Off-Targets (and IC50 if available) |
| BPR1J-097 | FLT3 | Data not publicly available |
| Gilteritinib | FLT3 (0.29 nM), AXL (0.73 nM)[3] | c-KIT (230 nM)[3], LTK, ALK, TRKA, ROS, RET, MER[3] |
| Quizartinib | FLT3 | Highly selective for FLT3, with over 10-fold selectivity against a panel of 400 kinases.[4] Also targets KIT. |
| Sorafenib | FLT3, VEGFR, PDGFR, RAF | Multi-kinase inhibitor with a broad spectrum of targets. |
In Vivo Antitumor Activity
Preclinical in vivo studies using xenograft models are essential for evaluating the therapeutic potential of FLT3 inhibitors.
BPR1J-097 has demonstrated pronounced dose-dependent tumor growth inhibition and regression in FLT3-driven AML murine xenograft models. Gilteritinib has also shown potent antitumor effects in xenograft models, leading to tumor regression and improved survival.[6] In a head-to-head comparison in a MOLM-13 xenograft model, both gilteritinib (30 mg/kg) and quizartinib (3 mg/kg) showed high tumor growth inhibition (97% and 96%, respectively).[7] However, in a model with cells overexpressing the FLT3 ligand, gilteritinib's efficacy remained high (95%), while quizartinib's dropped to 66%.[7]
Mechanism of Action and Signaling Pathways
FLT3 inhibitors block the constitutive activation of the FLT3 receptor, thereby inhibiting downstream signaling pathways crucial for the survival and proliferation of leukemic cells. BPR1J-097 has been shown to inhibit the phosphorylation of FLT3 and its downstream target STAT5 in a dose-dependent manner, leading to the induction of apoptosis.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
In Vivo Efficacy Showdown: BPR1J-340 Demonstrates Superior Antitumor Activity Over BPR1J-097
For Immediate Release
[City, State] – [Date] – In a direct comparison of in vivo efficacy, the novel Fms-like tyrosine kinase 3 (FLT3) inhibitor, BPR1J-340, has demonstrated significantly greater antitumor activity in preclinical models of acute myeloid leukemia (AML) compared to its predecessor, BPR1J-097.[1] These findings position BPR1J-340 as a more promising therapeutic candidate for FLT3-driven AML.
BPR1J-340, a urea-substituted 3-phenyl-1H-5-pyrazolylamine-based compound, was developed through chemical modification of the sulfonamide series of derivatives, which includes BPR1J-097.[1] Both compounds are designed to inhibit activating mutations of FLT3, a major driver in the pathogenesis of AML.[2] However, in vivo studies have revealed a clear distinction in their therapeutic potential.
Superior Tumor Regression and Complete Response Rates with BPR1J-340
In a key in vivo study utilizing a MOLM-13 human AML xenograft mouse model, BPR1J-340 administration led to significant tumor regression and shrinkage.[1] Notably, BPR1J-340 achieved a complete response (CR) ratio of 67% at a lower dose of 5 mg/kg. In the same model, BPR1J-097 only achieved a 12.5% CR (1 out of 8 mice) at a higher dose of 25 mg/kg.[1] This demonstrates the superior in vivo efficacy of BPR1J-340 over BPR1J-097.[1]
Furthermore, BPR1J-340 was shown to be effective in significantly reversing the growth of large, established tumors and was well-tolerated in mice at effective doses, with no observed loss of body weight or mortality.[1]
Mechanism of Action: Potent and Selective FLT3 Inhibition
Both BPR1J-097 and BPR1J-340 function as potent inhibitors of FLT3 kinase.[1][2] Activating mutations of FLT3, such as internal tandem duplications (FLT3-ITD), lead to constitutive activation of downstream signaling pathways, including the STAT5 pathway, which promotes leukemia cell proliferation and survival.[1][2]
BPR1J-340 exhibits high potency and excellent selectivity against FLT3 kinase, strongly suppressing the FLT3-ITD survival signaling pathway.[1] In vitro kinase profiling revealed that BPR1J-340 is a highly selective kinase inhibitor.[1] BPR1J-097 also effectively inhibits FLT3 phosphorylation and downstream signaling, triggering apoptosis in FLT3-driven AML cells.[2]
The following diagram illustrates the targeted signaling pathway:
Comparative In Vivo Efficacy Data
The table below summarizes the key in vivo efficacy data for BPR1J-097 and BPR1J-340 in the MOLM-13 xenograft model.
| Parameter | BPR1J-097 | BPR1J-340 |
| Dose | 25 mg/kg | 5 mg/kg |
| Complete Response (CR) | 1/8 (12.5%) | 67% |
| Outcome | Tumor growth inhibition | Significant tumor regression and shrinkage |
Experimental Protocols
In Vivo Xenograft Study
The in vivo antitumor efficacy of BPR1J-097 and BPR1J-340 was evaluated using a human AML xenograft model.
-
Cell Line: MOLM-13 cells, which harbor the FLT3-ITD mutation.
-
Animal Model: Nude mice.
-
Procedure:
-
MOLM-13 cells were subcutaneously implanted into the mice.
-
Once tumors were established, mice were treated with either BPR1J-097, BPR1J-340, or a vehicle control.
-
BPR1J-097 was administered at a dose of 25 mg/kg.[1]
-
BPR1J-340 was administered intravenously at doses of 5 mg/kg and 20 mg/kg.[1]
-
Tumor growth and animal well-being (body weight, mortality) were monitored throughout the study.
-
-
Efficacy Assessment: Efficacy was determined by measuring tumor volume and calculating the complete response rate.
The following diagram outlines the experimental workflow:
Conclusion
The available in vivo data strongly suggests that BPR1J-340 is a more potent and effective FLT3 inhibitor than BPR1J-097 for the treatment of FLT3-ITD positive AML.[1] Its ability to induce a high rate of complete tumor regression at a lower dose, coupled with a favorable safety profile, marks it as a superior candidate for further clinical investigation.[1] Researchers and drug development professionals in the field of oncology should consider these findings when evaluating next-generation FLT3 inhibitors.
References
Validating BPR1J-097 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies for acute myeloid leukemia (AML), inhibitors of the FMS-like tyrosine kinase 3 (FLT3) receptor stand out as a critical area of development. BPR1J-097 has emerged as a novel and potent FLT3 kinase inhibitor, demonstrating significant anti-leukemic activity.[1] This guide provides a comparative analysis of BPR1J-097 with other notable FLT3 inhibitors, focusing on methodologies to validate its target engagement in a cellular context.
Comparative Analysis of FLT3 Inhibitors
BPR1J-097 exhibits potent inhibition of FLT3 kinase activity and the proliferation of FLT3-driven AML cell lines.[1][2] The following table summarizes the biochemical and cellular potency of BPR1J-097 in comparison to other well-characterized FLT3 inhibitors.
| Inhibitor | Type | FLT3-WT (IC₅₀, nM) | FLT3-ITD (IC₅₀, nM) | MOLM-13 (GC₅₀, nM) | MV4-11 (GC₅₀, nM) | Reference |
| BPR1J-097 | Not Specified | 11 ± 7 | 1-10 | 21 ± 7 | 46 ± 14 | [2][3] |
| Quizartinib (AC220) | Type II | - | - | - | - | [4][5][6][7][8][9] |
| Gilteritinib (ASP2215) | Type I | 5 | 0.7-1.8 | 2.9 | 0.92 | [10][11][12][13][14][15] |
| Midostaurin (PKC412) | Type I | - | - | - | - | [4][16][17][18][19][20] |
| Sorafenib | Type II | - | - | - | 0.88 | [4][21][22][23][24] |
| ABT-869 | Not Specified | 17 ± 7 | - | - | - | [3] |
Note: IC₅₀ values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity in biochemical assays. GC₅₀ values represent the concentration required to inhibit 50% of cell growth in cellular assays. Data for some inhibitors are not directly comparable due to variations in experimental conditions across different studies.
Validating Target Engagement in a Cellular Context
Confirming that a drug candidate directly interacts with its intended target within the complex environment of a living cell is a cornerstone of modern drug development. Several powerful techniques can be employed to validate and quantify the target engagement of BPR1J-097 with FLT3.
Cellular Thermal Shift Assay (CETSA)
CETSA is a versatile method based on the principle that the binding of a ligand, such as a small molecule inhibitor, stabilizes the target protein, leading to an increase in its thermal stability.[18] This thermal shift can be quantified to determine target engagement.
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
A detailed protocol for performing a CETSA experiment can be found in the following reference.[18] The general steps include:
-
Cell Culture and Treatment: Culture human AML cell lines, such as MV4-11 (homozygous for FLT3-ITD), to optimal confluency. Treat the cells with varying concentrations of BPR1J-097 or a vehicle control for a specified duration.
-
Heating: Subject the cell suspensions to a temperature gradient in a thermal cycler.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detection: Quantify the amount of soluble FLT3 protein in each sample using methods like Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the amount of soluble FLT3 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of BPR1J-097 indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures the interaction between a NanoLuc® luciferase-tagged protein (the energy donor) and a fluorescently labeled tracer that binds to the same protein (the energy acceptor).[25][26][27] A test compound that binds to the target protein will compete with the tracer, leading to a decrease in the BRET signal.
Caption: General workflow for a NanoBRET™ Target Engagement Assay.
A detailed protocol for a FLT3 NanoBRET™ Target Engagement Intracellular Kinase Assay is available from commercial vendors.[28][29][30] The key steps are:
-
Cell Transfection: Transfect HEK293 cells with a vector expressing an FLT3-NanoLuc® fusion protein.
-
Compound and Tracer Addition: Seed the transfected cells into a multi-well plate. Add the NanoBRET™ tracer and then treat the cells with a serial dilution of BPR1J-097.
-
Signal Detection: Add the Nano-Glo® Substrate and measure the luminescence at two different wavelengths to detect the donor and acceptor signals.
-
Data Analysis: Calculate the BRET ratio and plot it against the concentration of BPR1J-097 to determine the IC₅₀ value, which represents the concentration of the compound that displaces 50% of the tracer.
FLT3 Phosphorylation Assay
A more traditional yet highly effective method to confirm target engagement is to measure the inhibition of the target's downstream signaling. For a kinase like FLT3, this involves assessing its autophosphorylation status.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data [aml-hub.com]
- 6. researchgate.net [researchgate.net]
- 7. Quizartinib, an FLT3 inhibitor, as monotherapy in patients with relapsed or refractory acute myeloid leukaemia: an open-label, multicentre, single-arm, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD-positive AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gilteritinib is a clinically active FLT3 inhibitor with broad activity against FLT3 kinase domain mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gilteritinib: potent targeting of FLT3 mutations in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and comparison of single FLT3-inhibitors to dual FLT3/TAF1-inhibitors as an anti-leukemic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FLT3 tyrosine kinase inhibitors synergize with BCL-2 inhibition to eliminate FLT3/ITD acute leukemia cells through BIM activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cancernetwork.com [cancernetwork.com]
- 18. Adding Midostaurin to Chemotherapy in AML With FLT3 Mutation - The ASCO Post [ascopost.com]
- 19. Phase IB study of the FLT3 kinase inhibitor midostaurin with chemotherapy in younger newly diagnosed adult patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Midostaurin for FLT3-Mutated AML, 10 Years Later - HealthTree for Acute Myeloid Leukemia [healthtree.org]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
- 23. Sorafenib improves survival of FLT3-mutated acute myeloid leukemia in relapse after allogeneic stem cell transplantation: a report of the EBMT Acute Leukemia Working Party - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Sorafenib maintenance in patients with FLT3-ITD acute myeloid leukaemia undergoing allogeneic haematopoietic stem-cell transplantation: an open-label, multicentre, randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. promega.com [promega.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
Synergistic Effects of BPR1J-097 with Other AML Drugs: A Comparative Guide
For researchers and drug development professionals in the field of Acute Myeloid Leukemia (AML), identifying effective combination therapies is a critical endeavor. BPR1J-097, a potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor, has shown promise in preclinical studies.[1] This guide provides a comparative overview of the synergistic potential of BPR1J-097 with other AML drugs, drawing insights from studies on the broader class of FLT3 inhibitors and closely related compounds.
Rationale for Combination Therapy in FLT3-Mutated AML
Activating mutations in FLT3 are among the most common genetic alterations in AML, occurring in approximately 30% of patients, and are associated with a poor prognosis.[2][3] While FLT3 inhibitors have demonstrated clinical activity, monotherapy often leads to the development of resistance.[3] Combining FLT3 inhibitors with other therapeutic agents that target distinct survival pathways is a promising strategy to enhance efficacy, overcome resistance, and improve patient outcomes.
Synergistic Potential with HDAC Inhibitors: Insights from a Related Compound
Direct studies on the synergistic effects of BPR1J-097 with other AML drugs are limited in publicly available literature. However, significant insights can be drawn from its close structural analog and successor compound, BPR1J-340. Preclinical studies have demonstrated a strong synergistic anti-leukemic effect when BPR1J-340 is combined with the histone deacetylase (HDAC) inhibitor, vorinostat (SAHA), in FLT3-ITD positive AML cells.[4][5][6]
This synergy is attributed to the dual targeting of critical cancer pathways. While BPR1J-340 inhibits the constitutively active FLT3 signaling cascade, vorinostat induces changes in gene expression that promote apoptosis. The combination of these agents leads to a significant downregulation of the anti-apoptotic protein Mcl-1, culminating in enhanced cancer cell death.[4][5]
Table 1: Synergistic Effect of BPR1J-340 and Vorinostat (SAHA) in FLT3-ITD+ AML Cells
| Cell Line | Drug Combination | Effect | Reference |
| MOLM-13 | BPR1J-340 + Vorinostat (SAHA) | Synergistic induction of apoptosis | [4][5] |
| MOLM-13 | BPR1J-340 + Vorinostat (SAHA) | Mcl-1 down-regulation | [4][5] |
Potential Synergies with Other Classes of AML Drugs
Based on the mechanism of action of FLT3 inhibitors and preclinical evidence from other compounds in this class, BPR1J-097 is anticipated to exhibit synergistic effects with several other classes of AML drugs.
BCL2 Inhibitors (e.g., Venetoclax)
The B-cell lymphoma 2 (BCL2) protein is a key regulator of apoptosis and is often overexpressed in AML cells. Preclinical studies have shown that combining FLT3 inhibitors with the BCL2 inhibitor venetoclax results in synergistic cytotoxicity in FLT3-mutated AML cell lines and patient samples.[2][7] The rationale for this combination is that FLT3 inhibition can down-regulate Mcl-1, a known resistance factor to venetoclax, thereby sensitizing the cells to BCL2 inhibition.[2]
Menin-MLL Inhibitors
In AML subtypes with NPM1 mutations or MLL rearrangements, the interaction between menin and MLL is a critical driver of leukemogenesis. Recent research has demonstrated that combining menin-MLL inhibitors with FLT3 inhibitors leads to synergistic inhibition of proliferation and enhanced apoptosis in AML models with concurrent FLT3 mutations.[8] This combination results in a significant reduction of phosphorylated FLT3 and suppression of downstream signaling.[8]
Conventional Chemotherapy (e.g., Cytarabine, Daunorubicin)
For decades, the standard of care for AML has been a combination of cytarabine and an anthracycline like daunorubicin.[9] Combining FLT3 inhibitors with these cytotoxic agents is a logical approach to target both the specific driver mutation and the broader proliferative capacity of the leukemia cells. While direct studies with BPR1J-097 are not available, the principle of combining targeted therapy with conventional chemotherapy is well-established in oncology to improve response rates.
Table 2: Potential Synergistic Combinations for BPR1J-097 in AML
| Drug Class | Example Drug | Rationale for Synergy |
| HDAC Inhibitors | Vorinostat | Downregulation of anti-apoptotic proteins (e.g., Mcl-1) |
| BCL2 Inhibitors | Venetoclax | Overcoming resistance to BCL2 inhibition by downregulating Mcl-1 |
| Menin-MLL Inhibitors | (Investigational) | Dual targeting of key oncogenic drivers in specific AML subtypes |
| Anthracyclines | Daunorubicin | Combining targeted and broad cytotoxic mechanisms |
| Nucleoside Analogs | Cytarabine | Combining targeted and broad cytotoxic mechanisms |
Experimental Protocols
A detailed methodology is crucial for assessing the synergistic effects of drug combinations. Below is a representative protocol for evaluating the synergy between BPR1J-097 and another AML drug in vitro.
Cell Viability and Synergy Assessment
-
Cell Culture: AML cell lines (e.g., MOLM-13, MV4-11, both FLT3-ITD+) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Preparation: BPR1J-097 and the combination drug are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.
-
Drug Treatment: Cells are treated with either a single agent or a combination of drugs at various concentrations. A constant ratio of the two drugs is often used for synergy analysis.
-
Incubation: The treated cells are incubated for a specified period (e.g., 48-72 hours).
-
Viability Assay: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.
-
Synergy Analysis: The quantitative data from the viability assays are analyzed using software like CompuSyn, which is based on the Chou-Talalay method. This analysis generates a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Visualizing the Pathways and Workflows
FLT3 Signaling Pathway and Inhibition
Caption: BPR1J-097 inhibits the FLT3 receptor, blocking downstream pro-survival signaling pathways.
Experimental Workflow for Synergy Assessment
Caption: A typical workflow for determining the synergistic effects of drug combinations in vitro.
Conclusion
While direct experimental data on the synergistic effects of BPR1J-097 with a wide range of AML drugs is still emerging, the available evidence from closely related compounds and the broader class of FLT3 inhibitors provides a strong rationale for pursuing combination strategies. The combination of BPR1J-097 with HDAC inhibitors, BCL2 inhibitors, and potentially other targeted agents and conventional chemotherapy holds significant promise for improving therapeutic outcomes in FLT3-mutated AML. Further preclinical and clinical investigations are warranted to validate these potential synergies and to establish optimal combination regimens.
References
- 1. researchgate.net [researchgate.net]
- 2. Synergistic effect of BCL2 and FLT3 co-inhibition in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing Therapeutic Efficacy of FLT3 Inhibitors with Combination Therapy for Treatment of Acute Myeloid Leukemia [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the Antitumor Effects of BPR1J-340, a Potent and Selective FLT3 Inhibitor, Alone or in Combination with an HDAC Inhibitor, Vorinostat, in AML Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the Antitumor Effects of BPR1J-340, a Potent and Selective FLT3 Inhibitor, Alone or in Combination with an HDAC Inhibitor, Vorinostat, in AML Cancer | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic targeting of FLT3 mutations in AML via combined menin-MLL and FLT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic and antagonistic drug interactions are prevalent but not conserved across acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
BPR1J-097: A Comparative Efficacy Analysis in FLT3-ITD and FLT3-D835Y Acute Myeloid Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of BPR1J-097, a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, in acute myeloid leukemia (AML) models harboring either the internal tandem duplication (FLT3-ITD) or the D835Y point mutation in the tyrosine kinase domain (FLT3-D835Y). The data presented is compiled from publicly available research to facilitate an informed perspective on the therapeutic potential of BPR1J-097 against these common AML-associated mutations.
Executive Summary
BPR1J-097 demonstrates potent inhibitory activity against both FLT3-ITD and FLT3-D835Y mutations, which are critical drivers in AML. While both mutations lead to constitutive activation of the FLT3 receptor, they exhibit differential downstream signaling, particularly in the activation of the STAT5 pathway. Preclinical data indicates that BPR1J-097 effectively suppresses FLT3 phosphorylation and downstream signaling in cellular models of both mutations and shows significant anti-tumor efficacy in FLT3-ITD xenograft models. This guide summarizes the available quantitative data, details the experimental methodologies used in these assessments, and provides visual representations of the relevant biological pathways and experimental workflows.
Data Presentation
Table 1: In Vitro Kinase Inhibition by BPR1J-097
| Target | IC50 (nM) |
| Wild-Type FLT3 | 11 ± 7[1] |
| FLT3-ITD | 1 - 10[2] |
| FLT3-D835Y | ~100 (for the related compound BPR1J-340)[3] |
Table 2: Cellular Proliferation Inhibition by BPR1J-097
| Cell Line | FLT3 Status | GC50 (nM) |
| MOLM-13 | FLT3-ITD | 21 ± 7[2] |
| MV4-11 | FLT3-ITD | 46 ± 14[2] |
GC50 (50% growth inhibition concentration) values highlight the potent anti-proliferative effect of BPR1J-097 in AML cell lines with the FLT3-ITD mutation.
Table 3: In Vivo Efficacy of BPR1J-097 in FLT3-ITD Xenograft Models
| Xenograft Model | Dosing | Outcome |
| MOLM-13 | 25 mg/kg/day | Tumor shrinkage[3] |
| MV4-11 | 10 and 25 mg/kg/day | Dose-dependent tumor growth reduction and shrinkage |
Signaling Pathways
The FLT3 signaling cascade is crucial for the survival and proliferation of hematopoietic progenitor cells. Activating mutations like ITD and D835Y lead to ligand-independent activation of downstream pathways.
Caption: FLT3-ITD and FLT3-D835Y signaling pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro FLT3 Kinase Assay
This assay measures the direct inhibitory effect of BPR1J-097 on the enzymatic activity of the FLT3 kinase.
Protocol:
-
Recombinant FLT3 kinase (wild-type, ITD, or D835Y mutant) is incubated with a specific peptide substrate and ATP in a kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 1 mM Na₃VO₄).
-
BPR1J-097 is added at various concentrations to determine its inhibitory effect.
-
The kinase reaction is allowed to proceed for a defined period (e.g., 60-120 minutes) at room temperature.
-
The amount of ADP produced, which is proportional to kinase activity, is quantified using a luminescence-based assay such as the ADP-Glo™ Kinase Assay.
-
The luminescent signal is measured using a plate reader.
-
The percentage of inhibition for each BPR1J-097 concentration is calculated relative to a DMSO control, and the IC50 value is determined by fitting the data to a dose-response curve.
Caption: In Vitro Kinase Assay Workflow.
Cellular Proliferation (MTS) Assay
This assay determines the effect of BPR1J-097 on the viability and proliferation of AML cells.
Protocol:
-
AML cell lines (e.g., MOLM-13, MV4-11) are seeded in 96-well plates at a density of approximately 10,000 cells per well.
-
The cells are treated with various concentrations of BPR1J-097 or a vehicle control (DMSO) for 72 hours.
-
Following treatment, an MTS reagent is added to each well.
-
The plates are incubated for 1-4 hours at 37°C to allow for the conversion of the MTS tetrazolium compound into a colored formazan product by metabolically active cells.
-
The absorbance of the formazan product is measured at 490 nm using a microplate reader.
-
The GC50 value is calculated as the concentration of BPR1J-097 that inhibits cell growth by 50% compared to the vehicle control.[4][5][6]
Western Blot Analysis of FLT3 Phosphorylation
This technique is used to assess the inhibition of FLT3 autophosphorylation and downstream signaling molecules by BPR1J-097.
Protocol:
-
AML cells are treated with different concentrations of BPR1J-097 for a specified time (e.g., 2 hours).
-
Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated FLT3 (p-FLT3), total FLT3, phosphorylated STAT5 (p-STAT5), and total STAT5.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7][8]
In Vivo Xenograft Models
These models evaluate the anti-tumor efficacy of BPR1J-097 in a living organism.
Protocol:
-
Immunocompromised mice (e.g., NOD/SCID or NSG) are subcutaneously or intravenously injected with human AML cells (e.g., MOLM-13 or MV4-11).
-
Once tumors are established (for subcutaneous models) or leukemia is disseminated (for intravenous models), the mice are treated with BPR1J-097 or a vehicle control.
-
Treatment is typically administered daily via oral gavage or intravenous injection for a specified duration.
-
Tumor volume (for subcutaneous models) is measured regularly with calipers. For intravenous models, disease progression can be monitored by assessing the percentage of human leukemic cells (hCD45+) in the peripheral blood or bone marrow via flow cytometry.
-
The body weight of the mice is monitored as an indicator of toxicity.
-
At the end of the study, the anti-tumor efficacy is evaluated by comparing tumor growth or leukemic burden between the treated and control groups.[9][10][11]
Conclusion
BPR1J-097 is a potent inhibitor of FLT3, demonstrating significant efficacy in preclinical models of AML driven by both FLT3-ITD and, by extension from related compounds, FLT3-D835Y mutations. Its ability to inhibit cellular proliferation and induce tumor regression in vivo underscores its potential as a therapeutic agent for this challenging malignancy. The differential signaling between FLT3-ITD and FLT3-D835Y, particularly concerning STAT5 activation, may have implications for the clinical response to FLT3 inhibitors, and further direct comparative studies with BPR1J-097 in FLT3-D835Y models are warranted to fully elucidate its therapeutic profile. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals exploring the potential of BPR1J-097 in the treatment of FLT3-mutated AML.
References
- 1. researchgate.net [researchgate.net]
- 2. High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. MOLM-13 Xenograft Model - Altogen Labs [altogenlabs.com]
- 10. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
Comparative Analysis of BPR1J-097 Cross-reactivity with FLT1 and KDR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a focused comparison of the kinase inhibitor BPR1J-097's cross-reactivity with two key vascular endothelial growth factor (VEGF) receptors: Fms-like tyrosine kinase 1 (FLT1), also known as VEGFR1, and Kinase Insert Domain Receptor (KDR), also known as VEGFR2. This document is intended to provide researchers with objective data and methodologies to evaluate the selectivity profile of BPR1J-097.
Executive Summary
BPR1J-097 is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[1] While BPR1J-097 demonstrates high affinity for FLT3, it is essential to characterize its activity against other kinases to understand its broader pharmacological profile and potential off-target effects. This guide focuses on its interaction with FLT1 and KDR, two critical mediators of angiogenesis. Experimental data reveals that BPR1J-097 exhibits weaker inhibitory activity against FLT1 and KDR compared to its primary target, FLT3.[1][2]
Data Presentation: Kinase Inhibition Profile
The following table summarizes the inhibitory activity of BPR1J-097 against FLT1 and KDR at a concentration of 1 µM.
| Kinase Target | % Inhibition by BPR1J-097 (1 µM) |
| FLT1 | 59% |
| KDR | 91% |
Data sourced from a screening assay for kinase inhibition specificity.[1][2]
Signaling Pathway Overview
FLT1 and KDR are receptor tyrosine kinases that are activated by vascular endothelial growth factor (VEGF).[3] Upon ligand binding, these receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling events that regulate angiogenesis, cell proliferation, migration, and survival.[][5][6][7] The simplified diagram below illustrates the central role of FLT1 and KDR in VEGF signaling.
Experimental Protocols
The following is a representative protocol for a biochemical kinase inhibition assay to determine the cross-reactivity of a compound like BPR1J-097 against FLT1 and KDR. This protocol is based on commonly used luminescence-based kinase assays, such as ADP-Glo™ or Kinase-Glo®.
Objective: To quantify the inhibitory effect of BPR1J-097 on the kinase activity of recombinant human FLT1 and KDR.
Materials:
-
Recombinant human FLT1 and KDR enzymes
-
Kinase-specific substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
BPR1J-097 (or other test inhibitor)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay, Promega)
-
96-well white plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a 1x kinase assay buffer.
-
Prepare serial dilutions of BPR1J-097 in the kinase assay buffer.
-
Prepare a solution of the kinase substrate and ATP in the kinase assay buffer.
-
Dilute the recombinant FLT1 and KDR enzymes to the desired concentration in the kinase assay buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the diluted BPR1J-097 or vehicle control (e.g., DMSO) to the wells of a 96-well plate.
-
Add 10 µL of the diluted enzyme (FLT1 or KDR) to each well.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each concentration of BPR1J-097 relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC₅₀ value.
-
The workflow for this type of assay is illustrated below.
Conclusion
The provided data indicates that BPR1J-097 has a degree of cross-reactivity with FLT1 and KDR, with a more pronounced inhibitory effect on KDR at the tested concentration. Researchers should consider these off-target activities when designing experiments and interpreting results using BPR1J-097. The detailed experimental protocol offers a framework for independently verifying these findings and for assessing the selectivity of other kinase inhibitors against these important angiogenic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The significance of combining VEGFA, FLT1, and KDR expressions in colon cancer patient prognosis and predicting response to bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medium.com [medium.com]
- 6. Analysis of biological effects and signaling properties of Flt-1 (VEGFR-1) and KDR (VEGFR-2). A reassessment using novel receptor-specific vascular endothelial growth factor mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A repressor sequence in the juxtamembrane domain of Flt-1 (VEGFR-1) constitutively inhibits vascular endothelial growth factor-dependent phosphatidylinositol 3′-kinase activation and endothelial cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: BPR1J-097 and ABT-869 in Kinase Inhibition
In the landscape of targeted cancer therapy, small molecule kinase inhibitors play a pivotal role. This guide provides a detailed, data-driven comparison of two such compounds: BPR1J-097 and ABT-869 (Linifanib). This analysis is intended for researchers, scientists, and professionals in drug development, offering a clear perspective on their respective biochemical activities, cellular effects, and preclinical potential.
Executive Summary
BPR1J-097 emerges as a highly potent and selective inhibitor of Fms-like tyrosine kinase 3 (FLT3), a key driver in acute myeloid leukemia (AML).[1] In contrast, ABT-869, also known as Linifanib, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor, potently targeting members of the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor families, in addition to FLT3.[2][3][4][5] While both compounds show efficacy in models of AML, their broader target profiles suggest distinct therapeutic applications. BPR1J-097's specificity points towards a focused role in FLT3-mutated leukemias, whereas ABT-869's anti-angiogenic activity indicates potential in a wider range of solid tumors.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for BPR1J-097 and ABT-869, facilitating a direct comparison of their inhibitory activities and cellular effects.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Kinase Target | BPR1J-097 IC50 (nM) | ABT-869 (Linifanib) IC50 (nM) |
| FLT3 | 1-10[1] | 4[3] |
| FLT3 (D835Y mutant) | 3[6] | Not specified |
| KDR (VEGFR2) | Not specified | 4[2][4] |
| PDGFRβ | Not specified | 66[3] |
| CSF-1R | Not specified | 7[2][4] |
| FLT1 (VEGFR1) | Not specified | 3[3] |
| FLT4 (VEGFR3) | Not specified | 190[4] |
| c-Kit | Not specified | 14[3] |
Table 2: Cellular Activity
| Cell Line | Assay | BPR1J-097 GC50/IC50 (nM) | ABT-869 (Linifanib) IC50 (nM) |
| MOLM-13 (FLT3-ITD) | Growth Inhibition (GC50) | 21 ± 7[1] | 6[5] |
| MV4-11 (FLT3-ITD) | Growth Inhibition (GC50) | 46 ± 14[1] | 4[5] |
| HUAEC | VEGF-stimulated Proliferation | Not specified | 0.2[2][4] |
| MV4-11 (FLT3-ITD) | FLT3 Phosphorylation | ~1 (complete inhibition at 10)[1] | ~1[5] |
| 3T3 (expressing human KDR) | VEGF-induced KDR Phosphorylation | Not specified | 4[4] |
| HUAEC | VEGF-stimulated KDR Phosphorylation | Not specified | ~2[4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathways and a general workflow for evaluating kinase inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation of the presented data. Below are summaries of the probable experimental protocols based on the cited literature.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
-
Methodology: Recombinant human kinase domains are incubated with a specific substrate (e.g., a peptide) and ATP in a buffer solution. The inhibitor (BPR1J-097 or ABT-869) is added at various concentrations. The kinase reaction is allowed to proceed for a defined period at a controlled temperature. The amount of phosphorylated substrate is then quantified, often using methods like radiometric assays (incorporation of 32P-ATP) or fluorescence-based assays. The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.[3]
Cell Proliferation Assay (GC50/IC50)
-
Objective: To measure the concentration of the inhibitor that reduces the growth of a cell population by 50% (Growth Concentration 50, GC50) or inhibits a cellular process by 50% (IC50).
-
Methodology: Cancer cell lines (e.g., MOLM-13, MV4-11 for FLT3; HUAEC for VEGFR) are seeded in 96-well plates and allowed to adhere. The cells are then treated with a range of concentrations of the inhibitor or a vehicle control (e.g., DMSO). After a prolonged incubation period (typically 72 hours), cell viability is assessed using a colorimetric or fluorometric assay such as MTS, MTT, or CellTiter-Glo. The results are normalized to the vehicle-treated cells, and the GC50/IC50 values are determined from the dose-response curves.[1][3]
Western Blotting for Protein Phosphorylation
-
Objective: To qualitatively or semi-quantitatively assess the inhibition of phosphorylation of a target protein and its downstream effectors in cells.
-
Methodology: Cells are treated with the inhibitor at various concentrations for a specific duration. Following treatment, the cells are lysed to extract total protein. Protein concentrations are determined to ensure equal loading. The protein lysates are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-FLT3, anti-phospho-STAT5, anti-phospho-KDR) and a loading control (e.g., β-actin or the total form of the target protein). A secondary antibody conjugated to an enzyme (e.g., HRP) is then added, which enables detection via chemiluminescence.[1][5]
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Methodology: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically injected with human cancer cells. Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives the inhibitor (e.g., BPR1J-097 or ABT-869) via a specific route (e.g., oral gavage, intravenous injection) at a defined dose and schedule. The control group receives a vehicle. Tumor volume is measured regularly using calipers. At the end of the study, mice are euthanized, and tumors may be excised for further analysis (e.g., immunohistochemistry).[1][2][5]
Conclusion
BPR1J-097 and ABT-869 are both potent kinase inhibitors with demonstrated anti-cancer activity. BPR1J-097's high selectivity for FLT3 suggests its potential as a targeted therapy for FLT3-driven hematological malignancies. ABT-869's broader profile, inhibiting key drivers of angiogenesis (VEGFRs and PDGFRs) in addition to FLT3, positions it as a candidate for treating a wider array of cancers, including solid tumors where angiogenesis is a critical factor. The choice between these or similar inhibitors for further development would depend on the specific therapeutic indication, the desired balance between target selectivity and multi-pathway inhibition, and the outcomes of further preclinical and clinical evaluations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BPR1J-097 hydrochloride (1327167-19-0(free base)) - Immunomart [immunomart.com]
- 5. Evaluation of the Antitumor Effects of BPR1J-340, a Potent and Selective FLT3 Inhibitor, Alone or in Combination with an HDAC Inhibitor, Vorinostat, in AML Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BPR1J-097 Datasheet DC Chemicals [dcchemicals.com]
A Comparative Guide to Novel FLT3 Inhibitors for Anti-Leukemia Activities
For Researchers, Scientists, and Drug Development Professionals
The landscape of acute myeloid leukemia (AML) treatment is rapidly evolving, largely driven by the development of targeted therapies against FMS-like tyrosine kinase 3 (FLT3). Mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in AML and are associated with a poor prognosis, including a higher risk of relapse and shorter overall survival.[1] This has spurred the development of potent FLT3 inhibitors.
This guide provides a comprehensive comparison of novel FLT3 inhibitors, evaluating their anti-leukemia activities against established agents. We present key preclinical and clinical data, detailed experimental protocols for cornerstone assays, and visual diagrams of the critical signaling pathway and experimental workflows to support research and development efforts.
Comparative Analysis of FLT3 Inhibitor Potency and Efficacy
The development of FLT3 inhibitors has progressed from first-generation multi-kinase inhibitors to second-generation agents with higher potency and selectivity. This section compares novel inhibitors like the recently approved quizartinib and the investigational crenolanib against established therapies such as midostaurin, gilteritinib, and sorafenib.
Data Presentation
The following tables summarize the in vitro potency and clinical efficacy of selected FLT3 inhibitors.
Table 1: Comparative In Vitro Potency of FLT3 Inhibitors
| Inhibitor | Type | FLT3-ITD IC50 (nM) | FLT3-TKD (D835Y) IC50 (nM) | Target Cell Line(s) |
| Crenolanib | Type I | 1.3 - 4.9[2] | ~2[3] | MV4-11, MOLM-13[2] |
| Quizartinib | Type II | ~2[3] | Inactive[4] | Ba/F3[3] |
| Gilteritinib | Type I | 0.7 - 1.8 | Active (IC50 not specified) | Leukemia cells |
| Midostaurin | Type I | ~250 (in FLT3-null cells)[5] | Active | HL60, NOMO-1[5] |
| Sorafenib | Type II | 4.9 - 17[2] | Inactive[4] | MV4-11, MOLM-13[2] |
IC50 (Half-maximal inhibitory concentration) values indicate the potency of the inhibitor; lower values signify higher potency. Type I inhibitors target the active conformation of the kinase, while Type II inhibitors target the inactive conformation.
Table 2: Clinical Efficacy in Newly Diagnosed FLT3-Mutated AML
| Inhibitor | Trial Name | Patient Population | Treatment Arm | Control Arm | Median Overall Survival (OS) | Complete Remission (CR/CRc) Rate |
| Quizartinib | QuANTUM-First | 18-75 years, FLT3-ITD+ | Quizartinib + Chemo | Placebo + Chemo | 31.9 months[6] | 71.6%[6] |
| Crenolanib | Phase II (NCT02283177) | ≥ 18 years, FLT3+ | Crenolanib + Chemo | N/A (Single Arm) | Not Reached (at 45 mos) | 86% |
| Midostaurin | RATIFY | 18-59 years, FLT3+ | Midostaurin + Chemo | Placebo + Chemo | 74.7 months[7] | 59% (by day 60)[8] |
CRc (Composite Complete Remission) includes CR and CR with incomplete hematologic recovery (CRi).
Table 3: Clinical Efficacy in Relapsed/Refractory (R/R) FLT3-Mutated AML
| Inhibitor | Trial Name | Patient Population | Treatment Arm | Control Arm | Median Overall Survival (OS) | Composite Complete Remission (CRc) Rate |
| Gilteritinib | ADMIRAL | R/R, FLT3+ | Gilteritinib | Salvage Chemotherapy | 9.3 months | 34.0% |
Mandatory Visualizations
Diagrams are essential for visualizing complex biological processes and experimental designs. The following have been generated using the Graphviz DOT language.
Caption: FLT3 Signaling Pathway and Point of Inhibition.
Caption: Standard Workflow for Evaluating FLT3 Inhibitors.
Experimental Protocols
Detailed and reproducible methodologies are crucial for the objective evaluation of novel compounds.
FLT3 Kinase Activity Assay (ADP-Glo™ Protocol)
This assay biochemically quantifies the ability of an inhibitor to block FLT3 kinase activity by measuring ADP production.
-
Materials : Recombinant human FLT3 protein, kinase assay buffer (e.g., 40 mM Tris-HCl, 20 mM MgCl₂, 0.1 mg/mL BSA), ATP, substrate (e.g., Myelin Basic Protein), test inhibitor, and ADP-Glo™ Assay Kit (Promega).
-
Procedure :
-
Inhibitor Preparation : Prepare serial dilutions of the test inhibitor in DMSO, followed by a further dilution in kinase assay buffer. Add 5 µL of each dilution to the wells of a 384-well plate.
-
Enzyme Addition : Dilute the recombinant FLT3 enzyme in kinase assay buffer (e.g., 1-5 ng/µL) and add 10 µL to each well. Incubate for 10-15 minutes at room temperature.
-
Reaction Initiation : Prepare a substrate/ATP mixture. Add 10 µL of this mixture to each well to start the kinase reaction. Incubate for 60 minutes at room temperature.
-
ATP Depletion : Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation : Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP, which fuels a luciferase reaction. Incubate for 30-60 minutes.
-
Data Acquisition : Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Analysis : Calculate the percentage of inhibition for each concentration relative to a DMSO control and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Protocol)
This cell-based assay measures the metabolic activity of AML cells to determine the cytotoxic or cytostatic effect of an inhibitor.
-
Materials : FLT3-mutated AML cell lines (e.g., MV4-11, MOLM-13), culture medium (e.g., RPMI-1640 + 10% FBS), 96-well plates, test inhibitor, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), and a solubilization solution (e.g., SDS-HCl).
-
Procedure :
-
Cell Plating : Seed AML cells in a 96-well plate at a density of 0.5-1.0 x 10⁵ cells/mL in 100 µL of culture medium per well.
-
Compound Addition : Add serial dilutions of the test inhibitor to the wells. Include a vehicle-only (DMSO) control.
-
Incubation : Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition : Add 10 µL of MTT labeling reagent to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation : Incubate the plate for 4 hours to allow viable cells to metabolize the yellow MTT into purple formazan crystals.
-
Solubilization : Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
-
Analysis : Normalize the absorbance values to the vehicle control and plot against inhibitor concentration to calculate the cellular IC50 value.
-
Western Blot for FLT3 Pathway Inhibition
This technique confirms that the inhibitor engages its target in a cellular context by detecting changes in the phosphorylation status of FLT3 and its downstream effectors like STAT5.
-
Materials : FLT3-mutated AML cells, test inhibitor, RIPA lysis buffer with protease and phosphatase inhibitors, primary antibodies (anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, loading control like β-Actin), HRP-conjugated secondary antibodies, PVDF membrane, and ECL substrate.
-
Procedure :
-
Cell Treatment : Treat AML cells with various concentrations of the test inhibitor for a specified time (e.g., 2-4 hours).
-
Lysis : Harvest and wash the cells with ice-cold PBS, then lyse them in RIPA buffer on ice for 30 minutes.
-
Protein Quantification : Centrifuge the lysates to pellet debris and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer : Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation : Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C, followed by washing and incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection : Apply an ECL substrate and capture the chemiluminescent signal using a digital imaging system.
-
Analysis : Use densitometry software (e.g., ImageJ) to quantify band intensity. Normalize the phosphorylated protein signal to the total protein signal to determine the relative inhibition of target phosphorylation.
-
AML Xenograft Mouse Model
In vivo models are critical for evaluating the anti-tumor efficacy and pharmacokinetic properties of a novel inhibitor.
-
Model : Immunodeficient mice (e.g., NSG or NOD/SCID) are subcutaneously or intravenously injected with human FLT3-mutated AML cells (e.g., MV4-11).
-
Procedure :
-
Tumor Establishment : Allow tumors to establish to a palpable size (e.g., 100-200 mm³) for subcutaneous models, or for leukemia to engraft in the bone marrow for systemic models.
-
Treatment : Randomize mice into vehicle control and treatment groups. Administer the test inhibitor at predetermined doses and schedules (e.g., daily oral gavage).
-
Monitoring : Regularly measure tumor volume (for subcutaneous models) and body weight. For systemic models, monitor disease burden through bioluminescence imaging (if using luciferase-tagged cells) or flow cytometry of peripheral blood for human CD45+ cells.
-
Endpoint Analysis : The study can be terminated when tumors in the control group reach a predetermined size, or it can be a survival study. At the endpoint, tumors, bone marrow, and spleen can be harvested for further pharmacodynamic analysis (e.g., Western blot).
-
Analysis : Compare tumor growth inhibition (TGI) or overall survival between treated and control groups using statistical methods like Kaplan-Meier survival analysis.
-
References
- 1. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crenolanib is active against models of drug-resistant FLT3-ITD−positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | First Report of Sorafenib in Patients With Acute Myeloid Leukemia Harboring Non-Canonical FLT3 Mutations [frontiersin.org]
- 5. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. novartis.com [novartis.com]
- 8. Multikinase Inhibitor Midostaurin in Newly Diagnosed AML Patients with FLT3 Mutations: Results of the CALGB 10603/RATIFY Trial - Conference Correspondent [conference-correspondent.com]
Preclinical Superiority of BPR1J-097: A Comparative Guide for FLT3 Inhibition in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical performance of BPR1J-097, a novel FMS-like tyrosine kinase 3 (FLT3) inhibitor, against other relevant therapeutic alternatives for Acute Myeloid Leukemia (AML). The data presented herein is collated from peer-reviewed preclinical studies to facilitate an objective evaluation of BPR1J-097's potential in the drug development pipeline.
Introduction
Activating mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are a major driver in the pathogenesis of Acute Myeloid Leukemia (AML), making it a key therapeutic target.[1] BPR1J-097 is a novel, potent small molecule inhibitor of FLT3.[2] This document summarizes its preclinical development, highlighting its superiority in key performance metrics when compared to other FLT3 inhibitors. It is important to note that while the initial topic mentioned EZH2 inhibitors, extensive literature review confirms that BPR1J-097 is a selective FLT3 inhibitor with no reported activity against EZH2.
Quantitative Performance Analysis
The preclinical efficacy of BPR1J-097 has been demonstrated through various in vitro and in vivo assays. The following tables summarize the key quantitative data, comparing BPR1J-097 with other FLT3 inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity against Wild-Type FLT3
| Compound | IC50 (nM) | Reference(s) |
| BPR1J-097 | 11 ± 7 | [3] |
| ABT-869 | 17 ± 7 | [3] |
| Sorafenib | 30 | [3] |
| PKC412 (Midostaurin) | 25 | [3] |
Table 2: In Vitro Growth Inhibition of FLT3-ITD+ AML Cell Lines
| Compound | Cell Line | GC50 (nM) | Reference(s) |
| BPR1J-097 | MOLM-13 | 21 ± 7 | [2] |
| MV4-11 | 46 ± 14 | [2] | |
| ABT-869 | MOLM-13 | 15 ± 5 | [3] |
| MV4-11 | 30 ± 8 | [3] | |
| Sorafenib | MOLM-13 | 10 | [3] |
| MV4-11 | 5 | [3] | |
| PKC412 (Midostaurin) | MOLM-13 | 12 | [3] |
| MV4-11 | 10 | [3] |
Table 3: Comparison with a Second-Generation Derivative, BPR1J-340
| Feature | BPR1J-097 | BPR1J-340 | Reference(s) |
| Chemical Series | Sulfonamide | Urea | [4] |
| FLT3-WT IC50 (nM) | 11 ± 7 | 29 ± 5 | [3][4] |
| MOLM-13 GC50 (nM) | 21 ± 7 | 3.4 ± 1.5 | [2][4] |
| MV4-11 GC50 (nM) | 46 ± 14 | 2.8 ± 1.2 | [2][4] |
| In Vivo Efficacy (MOLM-13 Xenograft) | Dose-dependent tumor growth inhibition | Complete tumor regression at a lower dose | [2][4] |
Mechanism of Action: FLT3 Signaling Inhibition
BPR1J-097 exerts its therapeutic effect by inhibiting the kinase activity of FLT3. In AML cells with activating FLT3 mutations (e.g., internal tandem duplications - ITD), the FLT3 receptor is constitutively active, leading to uncontrolled cell proliferation and survival through downstream signaling pathways such as the STAT5 pathway. BPR1J-097 competitively binds to the ATP-binding pocket of the FLT3 kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling cascades.[2] This ultimately leads to the induction of apoptosis in FLT3-driven AML cells.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro FLT3 Kinase Inhibition Assay
This assay determines the 50% inhibitory concentration (IC50) of a compound against the enzymatic activity of the FLT3 kinase.
Materials:
-
Recombinant human FLT3 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
BPR1J-097 and other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO, followed by a further dilution in kinase buffer.
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the FLT3 enzyme and substrate to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for FLT3.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
The IC50 values are calculated by fitting the percentage of inhibition data to a sigmoidal dose-response curve.
Cell Proliferation Assay (GC50 Determination)
This assay measures the 50% growth inhibitory concentration (GC50) of a compound on cancer cell lines.
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
BPR1J-097 and other test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well opaque-walled plates
-
Plate reader capable of luminescence detection
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
The GC50 values are calculated from dose-response curves.
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
AML cell line (e.g., MOLM-13)
-
Matrigel
-
BPR1J-097 and vehicle control
-
Calipers for tumor measurement
Procedure:
-
MOLM-13 cells are harvested and resuspended in a mixture of PBS and Matrigel.
-
The cell suspension (e.g., 5 x 10^6 cells) is subcutaneously injected into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.
-
BPR1J-097 is administered to the treatment group (e.g., via oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length x width²) / 2.
-
The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.
-
Tumor growth inhibition is calculated and statistically analyzed.
Conclusion
The preclinical data strongly suggest that BPR1J-097 is a potent and selective FLT3 inhibitor with significant anti-proliferative activity against FLT3-mutated AML cells. While it demonstrates superiority over some first-generation FLT3 inhibitors in in vitro kinase assays, its growth inhibitory potential appears comparable to or slightly less potent than some existing agents in cellular assays. Notably, the development of a second-generation derivative, BPR1J-340, indicates a successful optimization of the initial scaffold, leading to enhanced in vitro and in vivo efficacy.[4] These findings underscore the potential of the 3-phenyl-1H-5-pyrazolylamine-based chemical scaffold for the development of novel AML therapeutics. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of BPR1J-097 and its derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the Antitumor Effects of BPR1J-340, a Potent and Selective FLT3 Inhibitor, Alone or in Combination with an HDAC Inhibitor, Vorinostat, in AML Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling BPR1J-097 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling BPR1J-097 Hydrochloride in a laboratory setting. As a novel research compound, comprehensive safety data may be limited. Therefore, treating the substance with a high degree of caution is paramount. This document is intended to supplement, not replace, a formal risk assessment and the guidance of your institution's environmental health and safety (EHS) department.
Immediate Safety and Handling Precautions
Due to the absence of a publicly available, detailed Safety Data Sheet (SDS), this compound should be handled as a potentially hazardous substance. The following personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure risk.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or punctures before each use. |
| Body Protection | Laboratory Coat | Fully buttoned, with sleeves extending to the wrist. |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols. |
Operational Plan: Handling and Storage
Adherence to a strict operational workflow is critical for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
